Atreleuton
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source
Properties
IUPAC Name |
1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNEKOTSJRTRI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165598 | |
| Record name | Atreleuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154355-76-7 | |
| Record name | Atreleuton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154355-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atreleuton [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154355767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atreleuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atreleuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRELEUTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U301T88E1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atreleuton: A Technical Pharmacology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).[1] By targeting this critical enzyme, this compound effectively blocks the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma and atherosclerosis.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and clinical findings.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.[1][3] The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] this compound's inhibition of 5-LO prevents the formation of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.[1]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and dose-dependent inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models and human clinical trials.
In Vitro and In Vivo Potency
This compound has shown significant inhibitory activity in various assays. The table below summarizes key potency values.
| Parameter | System/Model | Value | Reference(s) |
| IC₅₀ | 5-Lipoxygenase (rat basophil leukemia cell lysates) | 23 nM | [5] |
| IC₅₀ | LTB₄ Formation (isolated human whole blood) | 160 nM | [5] |
| ED₅₀ | LTE₄ Biosynthesis Inhibition (rat anaphylaxis model) | 1.4 mg/kg | [5] |
| ED₅₀ | LTB₄ Biosynthesis Inhibition (rat anaphylaxis model) | 0.6 mg/kg | [5] |
| ED₅₀ | Arachidonic Acid-Induced Bronchoconstriction (guinea pig) | 3 mg/kg | [5] |
Clinical Pharmacodynamics
In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS), this compound demonstrated a robust, dose-dependent reduction in leukotriene levels.[6]
| Dose | Endpoint | Result | Reference(s) |
| 25, 50, 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | Significant reduction vs. placebo (P<0.0001) | [6] |
| 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | ~80% inhibition in >90% of patients | [6] |
| 25, 50, 100 mg/day | Urinary LTE₄ (at trough, 12 weeks) | Significant reduction vs. placebo | [6] |
Pharmacokinetics
This compound is orally bioavailable.[1] A study in pediatric patients with asthma provided key pharmacokinetic parameters, which were noted to be similar to those previously observed in adults.[7]
| Parameter | Population | Dose | Value | Reference(s) |
| Terminal Half-life (t½) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 16-17 hours | [7] |
| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 50 mg (multiple dose) | 0.57 mL/min/kg | [7] |
| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 100 mg (multiple dose) | 0.51 mL/min/kg | [7] |
| Apparent Volume of Distribution (Vz/F) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 0.75 - 0.77 L/kg | [7] |
| Accumulation Ratio (Day 8 to Day 1 AUC₀₋₂₄) | Pediatric (Asthma) | 50-150 mg | ~1.7 | [7] |
Clinical Studies
The primary clinical investigation of this compound (VIA-2291) focused on its potential role in cardiovascular disease, specifically in patients following an acute coronary syndrome.
Phase 2 Study in Acute Coronary Syndrome (NCT00358826)
This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety and efficacy of this compound in patients 3 weeks after an ACS event.[6] A total of 191 patients were randomized to receive placebo or this compound (25, 50, or 100 mg) once daily for 12 weeks.[6]
The primary endpoint was the change from baseline in ex vivo stimulated LTB₄ synthesis in whole blood. As noted in the pharmacodynamics section, this compound met this endpoint with high statistical significance.[6]
An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice coronary computed tomography angiography (CCTA) at baseline and follow-up. The results suggested a potential anti-atherosclerotic effect:
-
New Plaque Formation: Observed in 4.8% of this compound-treated patients versus 27.8% of placebo-treated patients (P=0.01).[6]
-
Noncalcified Plaque Volume: A reduction was observed in the this compound groups compared to an increase in the placebo group (P<0.01).[6]
Experimental Protocols
5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells)
The in vitro potency of this compound was determined using cell lysates from Rat Basophilic Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]
-
Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of RBL-1 cell homogenates.[8][9]
-
Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product formation can be confirmed by HPLC analysis.[8]
-
Cofactors: The reaction is dependent on the presence of Ca²⁺ and ATP.[8]
-
Procedure:
-
RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of the test inhibitor (this compound).
-
The reaction is initiated by the addition of arachidonic acid and cofactors.
-
The initial velocity of the reaction (oxygen consumption) is measured.
-
The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC₅₀) is calculated.
-
Ex Vivo Leukotriene B₄ Synthesis Assay (Human Whole Blood)
This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]
-
Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug concentration).
-
Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis by leukocytes.[5]
-
Measurement: After stimulation and incubation, plasma is separated. The concentration of LTB₄ in the plasma is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6]
-
Analysis: The results are compared to pre-dose baseline values and to the placebo group to determine the percentage of inhibition.
Urinary Leukotriene E₄ (LTE₄) Measurement
LTE₄ is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion is a reliable measure of systemic cysteinyl leukotriene production.
-
Sample: Urine samples are collected from subjects.
-
Measurement: The concentration of LTE₄ is measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]
-
Normalization: Urinary LTE₄ concentrations are typically normalized to urinary creatinine levels to account for variations in urine dilution.[6]
Conclusion
This compound is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively reduces the production of LTB₄ and cysteinyl leukotrienes in a dose-dependent manner. Its pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical data in patients with acute coronary syndrome suggest that beyond its established anti-inflammatory biomarker effects, this compound may also favorably influence the progression of atherosclerosis, although this requires confirmation in larger studies.[6] The detailed pharmacological profile of this compound makes it a valuable tool for research into leukotriene-mediated diseases and a reference compound for the development of novel 5-LO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of a novel 5-lipoxygenase inhibitor (ABT-761) in pediatric patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Atreleuton in Asthma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atreleuton (formerly ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are powerful inflammatory mediators implicated in the pathophysiology of asthma. They contribute to bronchoconstriction, airway edema, mucus secretion, and the recruitment of inflammatory cells, such as eosinophils, into the airways. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in established animal models of asthma, summarizing key quantitative data and detailing the experimental protocols utilized in these studies. The development of this compound was discontinued in 1998 for reasons not publicly disclosed.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic cascade. By preventing the formation of 5-HPETE, this compound effectively suppresses the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects in the airways.
Caption: The 5-Lipoxygenase Pathway and the inhibitory action of this compound.
Preclinical Efficacy in Asthma Models
The preclinical efficacy of this compound was evaluated in two key animal models that represent hallmark features of asthma: the ovalbumin-sensitized guinea pig model for bronchoconstriction and the Brown Norway rat model for airway inflammation.
Inhibition of Antigen-Induced Bronchoconstriction in Guinea Pigs
This compound demonstrated potent inhibition of antigen-induced bronchospasm in actively sensitized guinea pigs.[1] The following table summarizes the available quantitative data on the efficacy of this compound in this model.
| Animal Model | Treatment | Route of Administration | Key Finding | Reference |
| Ovalbumin-sensitized Guinea Pig | This compound (ABT-761) | Prophylactic and Therapeutic | Potently inhibited antigen-induced bronchospasm | [1] |
Detailed quantitative data such as ED₅₀ values were not available in the reviewed literature.
Attenuation of Pulmonary Inflammation in Brown Norway Rats
In the Brown Norway rat model of allergic airway inflammation, this compound was shown to be a potent inhibitor of eosinophil influx into the lungs.[1] Eosinophilic inflammation is a critical component of the asthmatic response.
| Animal Model | Treatment | Key Finding | Reference |
| Antigen-challenged Brown Norway Rat | This compound (ABT-761) | Potent inhibitor of eosinophil influx into the lungs | [1] |
Specific quantitative data on the percentage of reduction in eosinophils at different doses were not available in the reviewed literature.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical models used to evaluate this compound. These protocols are based on established methods and are representative of the procedures likely employed in the studies with this compound.
Ovalbumin-Sensitized Guinea Pig Model of Allergic Bronchoconstriction
This model is used to assess the ability of a compound to prevent or reverse airway obstruction following an allergic trigger.
Experimental Workflow:
Caption: Experimental workflow for the guinea pig model of allergic bronchoconstriction.
Protocol Details:
-
Animals: Male Hartley guinea pigs (300-400g) are commonly used.
-
Sensitization:
-
On days 0 and 7, animals are sensitized by intraperitoneal (i.p.) injection of ovalbumin (e.g., 100 µg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 100 mg).
-
-
Drug Administration:
-
For prophylactic evaluation, this compound is administered (e.g., orally or i.p.) at a specified time (e.g., 1-2 hours) before the antigen challenge.
-
For therapeutic evaluation, this compound is administered after the onset of bronchoconstriction induced by the antigen challenge.
-
-
Antigen Challenge:
-
On day 21, conscious and restrained animals are placed in a whole-body plethysmograph.
-
After establishing a stable baseline, the animals are challenged with an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 30-60 seconds).
-
-
Measurement of Bronchoconstriction:
-
Airway obstruction is measured in real-time using techniques such as whole-body plethysmography to determine parameters like enhanced pause (Penh) or direct measurement of lung resistance and compliance in anesthetized, ventilated animals.
-
-
Data Analysis:
-
The degree of bronchoconstriction is quantified and compared between vehicle-treated and this compound-treated groups.
-
Brown Norway Rat Model of Pulmonary Eosinophilia
This model is designed to evaluate the effect of a therapeutic agent on the infiltration of inflammatory cells, particularly eosinophils, into the airways.
Experimental Workflow:
Caption: Experimental workflow for the Brown Norway rat model of pulmonary eosinophilia.
Protocol Details:
-
Animals: Male Brown Norway rats (200-250g) are selected for their robust eosinophilic response.
-
Sensitization:
-
Animals are actively sensitized with intraperitoneal injections of ovalbumin (e.g., 1 mg) and aluminum hydroxide (e.g., 200 mg) in saline on days 0 and 7.
-
-
Drug Administration:
-
This compound is administered via the desired route (e.g., oral gavage) at specified times before and/or after the antigen challenge.
-
-
Antigen Challenge:
-
On day 21, conscious rats are exposed to an aerosol of ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes).
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after challenge (e.g., 24 or 48 hours), the animals are euthanized.
-
The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline or phosphate-buffered saline (PBS).
-
The recovered bronchoalveolar lavage fluid (BALF) is collected.
-
-
BALF Analysis:
-
The BALF is centrifuged to pellet the cells.
-
The total number of cells is determined using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis:
-
The number of eosinophils and other inflammatory cells in the BALF from this compound-treated animals is compared to that from vehicle-treated controls.
-
Conclusion
The preclinical data for this compound in established animal models of asthma demonstrate its potential as a therapeutic agent for this disease. By inhibiting the 5-lipoxygenase pathway, this compound effectively blocks the production of leukotrienes, leading to a reduction in both antigen-induced bronchoconstriction and airway inflammation, key pathological features of asthma. The studies in guinea pigs and Brown Norway rats provided a strong rationale for its clinical development, although it was ultimately discontinued. This guide provides a summary of the available preclinical findings and the detailed experimental protocols relevant to the evaluation of 5-lipoxygenase inhibitors in the context of asthma drug discovery.
References
Methodological & Application
Application Notes and Protocols: Atreleuton in vitro Assay for Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atreleuton (formerly VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses and are predominantly produced by immune cells such as macrophages.[2][3] LTB4 plays a crucial role in attracting and activating leukocytes at sites of inflammation.[2][4] Therefore, inhibiting the 5-LO pathway in macrophages is a promising therapeutic strategy for a variety of inflammatory diseases.
These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting LTB4 production in macrophages. The protocol is adaptable for use with common macrophage cell lines such as murine RAW 264.7 or human THP-1 cells.
Mechanism of Action: The 5-Lipoxygenase Pathway
Upon cellular stimulation by inflammatory signals, phospholipase A2 (PLA2) is activated and translocates to the nuclear membrane, where it releases arachidonic acid (AA) from membrane phospholipids.[5][6] The 5-lipoxygenase-activating protein (FLAP) presents AA to 5-LO.[2] 5-LO then catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further converted to the unstable epoxide, Leukotriene A4 (LTA4).[7] LTA4 can then be hydrolyzed by LTA4 hydrolase to form LTB4.[7] this compound exerts its inhibitory effect by targeting 5-LO, thereby blocking the entire downstream production of leukotrienes.[1]
Data Presentation
The following tables summarize quantitative data on the effect of 5-LOX inhibitors on eicosanoid production.
Table 1: In Vitro Efficacy of this compound on LTB4 Production in Stimulated Human Whole Blood
| This compound Concentration | Mean LTB4 Inhibition (%) |
| 25 mg (daily dose) | Dose-dependent reduction |
| 50 mg (daily dose) | Dose-dependent reduction |
| 100 mg (daily dose) | ~80% |
| Data derived from a clinical study in patients receiving daily doses of this compound. The primary endpoint was LTB4 reduction in whole blood stimulated ex vivo.[8][9] |
Table 2: In Vitro Efficacy of Zileuton (a 5-LOX Inhibitor) on Prostaglandin E2 (PGE2) Production in J774 Macrophages
| Zileuton Concentration (µM) | PGE2 Inhibition (%) |
| 1 | Significant Inhibition (P < 0.05) |
| 10 | Significant Inhibition (P < 0.001) |
| 100 | Significant Inhibition (P < 0.001) |
| IC50 | 1.94 µM |
| Zileuton's effect on PGE2 production in LPS-stimulated J774 macrophages was found to be linked to the inhibition of arachidonic acid release.[10] |
Experimental Protocols
This protocol describes the steps to assess the inhibitory effect of this compound on LTB4 production in cultured macrophages.
Part 1: Macrophage Culture and Differentiation (THP-1)
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent to the plate.
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells gently with sterile phosphate-buffered saline (PBS), and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with the assay.
Part 2: this compound Treatment and Macrophage Stimulation
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range of 0.1 to 100 µM).
-
Pre-treatment: Remove the medium from the rested macrophages and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation with this compound: Incubate the cells with this compound for 1-2 hours at 37°C.
-
Macrophage Stimulation: To induce LTB4 production, stimulate the macrophages by adding a stimulating agent such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL or calcium ionophore A23187 at 1-5 µM.
-
Incubation Post-stimulation: Incubate the plates for an appropriate time to allow for LTB4 production. This is typically between 1 to 4 hours.[4]
Part 3: Quantification of LTB4
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Storage: Store the clarified supernatants at -80°C until analysis.
-
LTB4 Measurement: Quantify the concentration of LTB4 in the supernatants using a commercially available Leukotriene B4 ELISA kit, following the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated, stimulated control. Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits the 5-LO enzyme, blocking LTB4 synthesis.
Experimental Workflow for this compound Assay
Caption: Workflow for assessing this compound's effect on macrophage LTB4 production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Atreleuton Cell-Based Assay for LTB4 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in inflammation, acting as a powerful chemoattractant for leukocytes, particularly neutrophils.[1] Elevated levels of LTB4 are associated with a variety of inflammatory diseases. Atreleuton is a selective and orally bioavailable inhibitor of 5-lipoxygenase, the key enzyme in leukotriene biosynthesis.[2] By inhibiting 5-LO, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on LTB4 production in both a human whole blood assay and a cell-based assay using isolated human neutrophils. The whole blood assay offers a physiologically relevant model that accounts for the complex interactions of various blood components, while the isolated neutrophil assay provides a more defined system to study the direct effects of the compound on the primary LTB4-producing cells.
Mechanism of Action
This compound is a selective, reversible inhibitor of 5-lipoxygenase (5-LO).[2] The 5-LO enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. This compound's inhibition of 5-LO prevents the formation of Leukotriene A4 (LTA4), the unstable precursor to LTB4. This ultimately leads to a dose-dependent reduction in LTB4 levels.
Data Presentation
The inhibitory effect of this compound on LTB4 production is dose-dependent. The following tables summarize the quantitative data from a study where this compound (also known as VIA-2291) was administered to patients, and LTB4 levels were measured in a whole blood assay.
Table 1: this compound (VIA-2291) Inhibition of Stimulated LTB4 Production in Human Whole Blood
| This compound Dose | Mean LTB4 Inhibition (%) |
| 25 mg | >60% |
| 50 mg | >70% |
| 100 mg | ~80% in >90% of patients |
Data adapted from a clinical study on this compound (VIA-2291).[3][4][5][6]
Experimental Protocols
Two primary assay formats are presented for evaluating this compound's efficacy in inhibiting LTB4 production.
Protocol 1: Human Whole Blood Assay for LTB4 Inhibition
This protocol is adapted from clinical studies involving this compound (VIA-2291) and provides a method to assess the compound's activity in a complex biological matrix.[3][4]
Materials:
-
Heparinized human whole blood
-
This compound (or other 5-LO inhibitors)
-
Calcium Ionophore A23187 (Calcimycin)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Centrifuge
-
Incubator (37°C)
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing heparin as an anticoagulant.
-
Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 10-30 µM.
-
Incubation: Incubate the blood samples for 30-60 minutes at 37°C.[3][4]
-
Termination and Plasma Separation: Stop the reaction by placing the tubes on ice. Centrifuge the samples at 4000 x g for 10 minutes to separate the plasma.
-
LTB4 Quantification: Carefully collect the plasma supernatant and store at -80°C until analysis. Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.
Protocol 2: Isolated Human Neutrophil LTB4 Inhibition Assay
This protocol describes the isolation of human neutrophils and the subsequent measurement of LTB4 inhibition by this compound in a controlled cellular environment.
Materials:
-
Fresh human venous blood collected in EDTA or heparin.
-
Ficoll-Paque or other density gradient medium for neutrophil isolation.
-
Red Blood Cell Lysis Buffer.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound (or other 5-LO inhibitors).
-
Calcium Ionophore A23187.
-
LTB4 ELISA Kit.
-
Centrifuge.
-
Incubator (37°C).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation followed by red blood cell lysis. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) and determine the cell concentration.
-
Cell Plating: Adjust the neutrophil suspension to a final concentration of 1-5 x 10^6 cells/mL and plate into a 96-well plate.
-
Compound Incubation: Add this compound at desired concentrations or vehicle control to the wells containing neutrophils. Pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold buffer or by placing the plate on ice.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatant using an LTB4 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of LTB4 inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: LTB4 Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for the Human Whole Blood LTB4 Inhibition Assay.
Caption: Experimental Workflow for the Isolated Neutrophil LTB4 Inhibition Assay.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Atreleuton in Primary Human Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atreleuton, also known as ABT-761, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful inflammatory mediators implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. In the context of vascular biology, the proliferation and migration of smooth muscle cells are critical events in the development and progression of atherosclerotic plaques. By inhibiting the 5-LOX pathway, this compound effectively reduces the production of LTB4, thereby offering a therapeutic strategy to mitigate the pro-inflammatory and proliferative responses in primary human smooth muscle cells.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in in-vitro studies with primary human smooth muscle cells, and a summary of relevant quantitative data.
Mechanism of Action
This compound is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase. The primary mechanism of action involves the direct inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
In vascular smooth muscle cells, LTB4 has been shown to be a potent chemoattractant and mitogen, promoting cell migration and proliferation.[1][2] It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1. Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses of migration and proliferation, which are key events in the formation of atherosclerotic plaques. By inhibiting the production of LTB4, this compound is expected to attenuate these pro-atherogenic processes in primary human smooth muscle cells.
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant 5-lipoxygenase inhibitors.
Table 1: In Vivo Dose-Dependent Inhibition of LTB4 by this compound (VIA-2291)
| This compound Daily Dose | Approximate Inhibition of LTB4 | Reference |
| 25 mg | >80% | [3] |
| 50 mg | >80% | [3] |
| 100 mg | >90% | [3] |
This data is from a clinical study in patients with recent acute coronary syndrome and reflects the in vivo efficacy of this compound in reducing systemic LTB4 levels.[3]
Table 2: In Vitro Concentrations of 5-Lipoxygenase Inhibitors in Cellular Assays
| Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| Zileuton | Human Umbilical Vein Endothelial Cells (HUVECs) | 1, 10, 50 µM | Inhibition of VEGF-induced proliferation | [4] |
| Zileuton | Rat Aortic Vascular Smooth Muscle Cells | Not specified | Attenuation of MCP-1 expression | [5] |
| This compound | Not specified in primary human smooth muscle cells | Not available | Not available |
Signaling Pathways
The signaling pathway downstream of the 5-lipoxygenase enzyme in smooth muscle cells is a critical target for this compound. The following diagram illustrates the key components of this pathway.
Caption: this compound inhibits 5-LOX, blocking LTB4-induced signaling in smooth muscle cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on primary human smooth muscle cells.
Protocol 1: Isolation and Culture of Primary Human Aortic Smooth Muscle Cells
This protocol is adapted from standard procedures for primary cell isolation.
Materials:
-
Human aortic tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile dissection tools
-
Tissue culture flasks and plates
Procedure:
-
Obtain fresh human aortic tissue under sterile conditions.
-
Wash the tissue three times with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Carefully remove the adventitia and endothelium by mechanical dissection.
-
Mince the remaining medial layer into small pieces (1-2 mm³).
-
Digest the tissue fragments in DMEM containing 0.1% Collagenase Type II and 0.05% Elastase for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with an equal volume of DMEM containing 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
Protocol 2: Assessment of this compound's Effect on Smooth Muscle Cell Proliferation (MTT Assay)
Materials:
-
Primary human aortic smooth muscle cells (passage 3-6)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed smooth muscle cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for proliferation (e.g., PDGF).
-
Replace the serum-free medium with the medium containing the different concentrations of this compound or controls.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Proteins
Materials:
-
Primary human aortic smooth muscle cells
-
6-well tissue culture plates
-
This compound
-
LTB4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LTB4 (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on primary human smooth muscle cells.
Caption: Workflow for studying this compound's effects on primary smooth muscle cells.
References
- 1. pnas.org [pnas.org]
- 2. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zileuton, a 5-Lipoxygenase Inhibitor, Exerts Anti-Angiogenic Effect by Inducing Apoptosis of HUVEC via BK Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Atreleuton Administration in Rodent Models of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritonitis, an inflammatory condition of the peritoneum, remains a significant clinical challenge. Rodent models of peritonitis are crucial for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Atreleuton (VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful pro-inflammatory mediators that play a critical role in neutrophil recruitment and activation, hallmarks of the acute inflammatory response in peritonitis. These application notes provide detailed protocols for the administration of this compound in two common rodent models of peritonitis: Zymosan-induced peritonitis and Cecal Ligation and Puncture (CLP)-induced sepsis.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively suppresses the production of LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby reducing leukocyte chemotaxis, vascular permeability, and the overall inflammatory response.
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific research objectives and animal strains.
Protocol 1: Zymosan-Induced Peritonitis in Mice
This model induces a sterile, acute inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
Hemocytometer or automated cell counter
-
Reagents for cytokine analysis (ELISA kits)
Experimental Workflow:
Caption: Workflow for the Zymosan-induced peritonitis model.
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
This compound Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. A proposed starting dose, based on studies with similar 5-LO inhibitors, is 10-30 mg/kg. Administer this compound or vehicle via oral gavage 1 hour prior to zymosan injection.
-
Induction of Peritonitis: Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL. Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) intraperitoneally (i.p.).
-
Sample Collection: At a predetermined time point (e.g., 4, 8, or 24 hours) post-zymosan injection, euthanize the mice.
-
Peritoneal Lavage: Inject 5 mL of cold PBS with EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Analysis:
-
Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter. Perform differential cell counts to quantify neutrophils.
-
Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model in Rats
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human peritonitis and sepsis.
Materials:
-
This compound
-
Vehicle for this compound
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
18-gauge needle
-
Sterile saline for resuscitation
-
Materials for blood collection and analysis
Experimental Workflow:
Caption: Workflow for the Cecal Ligation and Puncture (CLP) model.
Procedure:
-
Animal Preparation and Anesthesia: Acclimatize rats for one week. Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Procedure (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
-
Sham Operation: For the sham group, perform the laparotomy and manipulate the cecum without ligation or puncture.
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline (e.g., 30-50 mL/kg) for fluid resuscitation.
-
This compound Administration: At a specified time post-CLP (e.g., 2 hours), administer this compound (proposed starting dose 10-30 mg/kg) or vehicle.
-
Monitoring and Endpoints:
-
Survival: Monitor the animals for survival at regular intervals for up to 72 hours.
-
Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on activity, posture, and appearance).
-
Sample Collection: At the experimental endpoint (e.g., 24 hours) or at the time of euthanasia, collect blood for analysis of inflammatory markers (cytokines, white blood cell count) and organ damage markers (e.g., ALT, AST, creatinine). Peritoneal lavage can also be performed to assess bacterial load and local inflammation.
-
Data Presentation: Expected Outcomes
The following tables summarize expected quantitative data from studies utilizing 5-lipoxygenase inhibitors in rodent models of peritonitis. These are representative data and actual results may vary.
Table 1: Expected Effect of this compound on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis in Mice (4 hours post-induction)
| Treatment Group | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) |
| Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Zymosan + Vehicle | 15.2 ± 2.5 | 12.8 ± 2.1 |
| Zymosan + this compound (10 mg/kg) | 8.5 ± 1.8 | 6.7 ± 1.5 |
| Zymosan + this compound (30 mg/kg) | 5.1 ± 1.2 | 3.9 ± 1.0 |
| *p < 0.05, *p < 0.01 compared to Zymosan + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Expected Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid in Zymosan-Induced Peritonitis in Mice (4 hours post-induction)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 50 | < 20 |
| Zymosan + Vehicle | 1250 ± 150 | 850 ± 100 |
| Zymosan + this compound (30 mg/kg) | 680 ± 90 | 420 ± 75 |
| p < 0.01 compared to Zymosan + Vehicle group. Data are presented as mean ± SEM. |
Table 3: Expected Effect of this compound on Survival Rate in the Rat CLP Model
| Treatment Group | Survival Rate at 24 hours (%) | Survival Rate at 48 hours (%) |
| Sham | 100 | 100 |
| CLP + Vehicle | 40 | 20 |
| CLP + this compound (30 mg/kg) | 70 | 50 |
| p < 0.05 compared to CLP + Vehicle group. |
Conclusion
The provided protocols and expected outcomes offer a framework for investigating the therapeutic potential of this compound in preclinical models of peritonitis. As a potent 5-lipoxygenase inhibitor, this compound is expected to attenuate the inflammatory cascade in peritonitis by reducing leukotriene-mediated neutrophil recruitment and activation. The successful application of these models will provide valuable data for the development of novel anti-inflammatory strategies for peritonitis and sepsis. Researchers should ensure all animal procedures are approved by their institutional animal care and use committee and are conducted in accordance with ethical guidelines.
Measuring Atreleuton Efficacy in Ex Vivo Whole Blood Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atreleuton (also known as VIA-2291 or ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes.[1][2][3][4][5] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful inflammatory mediators implicated in a variety of diseases, including asthma and atherosclerosis.[2][3][4][5] Consequently, accurately measuring the efficacy of 5-LO inhibitors like this compound is crucial for drug development and clinical research.
This document provides detailed application notes and protocols for assessing the efficacy of this compound using an ex vivo whole blood assay. This method offers a physiologically relevant environment for evaluating drug performance as it maintains the complex interplay of various blood components.[6][7][8][9]
5-Lipoxygenase (5-LO) Signaling Pathway
This compound exerts its effect by inhibiting the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of all leukotrienes. Subsequently, 5-HPETE is converted to the unstable epoxide leukotriene A4 (LTA4), which serves as a precursor for the synthesis of LTB4 and the cysteinyl leukotrienes. By blocking 5-LO, this compound effectively reduces the production of these pro-inflammatory mediators.
Quantitative Data: this compound Efficacy in Whole Blood
The efficacy of this compound has been demonstrated in clinical studies through the dose-dependent inhibition of LTB4 production in ex vivo stimulated whole blood. The following table summarizes key findings from a study involving patients with recent acute coronary syndrome.[2][3][4][5]
| This compound Daily Dose | Mean Inhibition of LTB4 Production | Percentage of Patients with >80% Inhibition |
| 25 mg | Significant reduction (P<0.0001 vs. placebo) | Not specified |
| 50 mg | Significant reduction (P<0.0001 vs. placebo) | Not specified |
| 100 mg | Approximately 80% | >90% |
| Placebo | No significant change | Not applicable |
Table 1: Dose-dependent inhibition of ex vivo stimulated LTB4 production by this compound at 12 weeks.[2][3][4][5]
Experimental Protocols
Ex Vivo Whole Blood Leukotriene B4 (LTB4) Assay
This protocol details the methodology for measuring the effect of this compound on LTB4 production in human whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes
-
This compound (or other 5-LO inhibitors) at desired concentrations
-
Calcium Ionophore A23187 (Calcimycin) solution
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system
-
Pipettes and sterile, endotoxin-free consumables
Protocol:
-
Blood Collection and Preparation:
-
Incubation with this compound:
-
Aliquot the whole blood (or diluted blood) into sterile microcentrifuge tubes or a 96-well plate.
-
Add this compound at various concentrations to the blood samples. Include a vehicle control (e.g., DMSO) for comparison.
-
Pre-incubate the samples with this compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of Leukotriene Production:
-
Sample Processing:
-
Terminate the reaction by placing the samples on ice or by adding a stopping reagent if specified by the LTB4 measurement kit.
-
Centrifuge the samples at a high speed (e.g., 4000 x g for 10 minutes) to pellet the blood cells and obtain plasma.[2]
-
Carefully collect the plasma supernatant for LTB4 analysis. Samples can be stored at -80°C for later analysis.
-
-
Quantification of LTB4:
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.
-
If a dose-response curve is generated, calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of LTB4 production.
-
Conclusion
The ex vivo whole blood assay is a robust and clinically relevant method for determining the efficacy of 5-lipoxygenase inhibitors like this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the dose-dependent inhibition of leukotriene synthesis. This information is invaluable for the preclinical and clinical development of novel anti-inflammatory therapies targeting the 5-LO pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Atreleuton Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Atreleuton for in vitro studies. This compound (also known as ABT-761 or VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, reversible, and orally bioavailable 5-Lipoxygenase (5-LO) inhibitor.[2] It functions by blocking the 5-LO enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] This inhibition of leukotriene formation is the basis of its anti-inflammatory effects.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
Based on available literature, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro studies. For instance, in studies with human neutrophils, L-threo-dihydrosphingosine, another lipoxygenase inhibitor, showed an IC50 of approximately 6 µM for LTB4 production inhibition, with 96.9% inhibition at 10 µM.[4] While direct data for this compound in various cell lines is limited, beginning with a dose-response curve within this range is a practical approach to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I measure the effectiveness of this compound in my in vitro model?
The most direct way to measure the effectiveness of this compound is to quantify the inhibition of leukotriene production, particularly LTB4, in your cell culture supernatant following stimulation. This can be achieved using a commercially available LTB4 ELISA kit. Additionally, you can assess the downstream effects of leukotriene inhibition, such as reduced neutrophil chemotaxis or adhesion.[5]
Q5: Is this compound cytotoxic?
Like any compound, this compound can be cytotoxic at high concentrations. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Standard cytotoxicity assays include the MTT, MTS, or neutral red uptake assays.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of leukotriene production | - this compound concentration is too low.- Inadequate stimulation of cells to produce leukotrienes.- this compound degradation.- Issues with the leukotriene measurement assay. | - Perform a dose-response experiment with a wider concentration range of this compound.- Optimize the concentration and incubation time of your stimulating agent (e.g., calcium ionophore A23187).- Prepare fresh this compound stock and working solutions.- Run positive and negative controls for your ELISA or other detection methods. |
| High cell death observed | - this compound concentration is too high.- The final DMSO concentration is toxic to the cells.- The combination of this compound and the stimulating agent is cytotoxic. | - Determine the IC50 for cytotoxicity and use concentrations well below this value.- Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.1%).- Perform a cytotoxicity assay with this compound in the presence and absence of the stimulating agent. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors when adding this compound or stimulating agents.- Uneven cell health across the culture plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with your technique.- Visually inspect cells for consistent morphology and confluency before starting the experiment. |
| Unexpected off-target effects | - this compound may have activities other than 5-LO inhibition at high concentrations. | - Use the lowest effective concentration of this compound.- Consider using another 5-LO inhibitor with a different chemical structure to confirm that the observed effects are due to 5-LO inhibition. |
Data Presentation
Table 1: Summary of this compound (ABT-761/VIA-2291) and other 5-LO Inhibitor Effects In Vitro & Ex Vivo
| Compound | System | Assay | Concentration/Dose | Observed Effect | Reference |
| This compound (ABT-761) | Human Whole Blood | LTB4 Release (ex vivo) | 200 mg (oral) | >80% inhibition | [5] |
| L-threo-dihydrosphingosine | Human Neutrophils | LTB4 Production | 10 µM | 96.9% inhibition | [4] |
| L-threo-dihydrosphingosine | Human Neutrophils | LTB4 Production | IC50 ≈ 6 µM | 50% inhibition | [4] |
| Nordihydroguaiaretic acid | Human Neutrophils | LTB4 Production | 1 µM | 98.3% inhibition | [4] |
| Prostaglandins E1 and E2 | Rat Peritoneal and Human Peripheral Neutrophils | LTB4 Release | IC50 = 1 x 10-8 M | 50% inhibition | [7] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.
Protocol 2: Measurement of LTB4 Inhibition by this compound
-
Cell Seeding and Treatment: Seed your cells (e.g., neutrophils or macrophages) in a culture plate. Pre-incubate the cells with various non-toxic concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Cell Stimulation: Add a stimulating agent (e.g., 1 µM calcium ionophore A23187) to induce leukotriene production and incubate for the optimal time determined in preliminary experiments (e.g., 15-30 minutes).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LTB4 Measurement: Measure the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value for LTB4 inhibition.
Visualizations
References
- 1. ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Atreleuton Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Atreleuton in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show unexpected phenotypic changes not related to the leukotriene pathway. What could be the cause?
While this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), unexpected cellular effects could arise from off-target interactions. One potential off-target effect reported for some 5-LO inhibitors is the inhibition of prostaglandin E2 (PGE2) export from the cell.[1] This can lead to an intracellular accumulation of PGE2, which may trigger various cellular responses independent of the leukotriene pathway.
It is possible. For example, Zileuton, another 5-LO inhibitor, has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the activation of the large-conductance Ca2+-activated K+ (BK) channel. While this has not been demonstrated specifically for this compound, it highlights the potential for 5-LO inhibitors to interact with ion channels and modulate intracellular calcium signaling.
Q3: Could this compound be affecting other enzymes involved in lipid signaling, such as cyclooxygenases (COXs) or other lipoxygenases?
While this compound is designed to be selective for 5-LO, the possibility of cross-reactivity with other related enzymes cannot be entirely ruled out, especially at higher concentrations. For instance, some dual inhibitors of 5-LOX and COX exist, suggesting that the active sites of these enzymes share some structural similarities.[2] It is advisable to perform counter-screening assays to test for activity against other lipoxygenases and COX enzymes if unexpected results related to other eicosanoid pathways are observed.
Q4: Are there any known interactions of this compound with nuclear receptors?
Currently, there is no direct evidence to suggest that this compound interacts with nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3][4] PPARs are involved in the regulation of energy homeostasis and metabolic functions and are activated by fatty acids and their derivatives.[3][5] Given that this compound targets a key enzyme in arachidonic acid metabolism, investigating potential downstream effects on PPAR signaling could be a relevant area of inquiry if metabolic changes are observed in your cellular model.
Troubleshooting Guides
Issue: Inconsistent or variable results with this compound treatment.
-
Possible Cause 1: Off-target inhibition of prostaglandin transport.
-
Troubleshooting Step: Measure intracellular and extracellular levels of PGE2 in your this compound-treated cells compared to vehicle controls. An increase in the intracellular/extracellular PGE2 ratio could indicate inhibition of the multidrug resistance protein 4 (MRP-4) transporter.[1]
-
-
Possible Cause 2: Variability in cellular expression of off-target proteins.
-
Troubleshooting Step: If you suspect off-target effects, assess the expression levels of potential off-target proteins (e.g., MRP-4, BK channels) in your cell model. Cell lines with higher expression of these proteins may exhibit more pronounced off-target effects.
-
Issue: Unexpected changes in cell viability, proliferation, or apoptosis.
-
Possible Cause: Modulation of ion channels and calcium signaling.
-
Troubleshooting Step: Monitor intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator. Investigate the involvement of specific ion channels, such as BK channels, by using selective channel blockers in combination with this compound.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the specific off-target binding affinities and kinetics of this compound. The following table summarizes the on-target effects of this compound (also known as VIA-2291) from a clinical study to provide a baseline for its intended activity.
| Parameter | Treatment Group | Result | p-value | Reference |
| Leukotriene B4 (LTB4) Inhibition | This compound (25, 50, 100 mg) vs. Placebo | Dose-dependent reduction in whole blood stimulated LTB4 | <0.0001 | [6] |
| This compound (100 mg) | ~80% inhibition in >90% of patients | <0.0001 | [6] | |
| Urinary Leukotriene E4 (LTE4) Reduction | All this compound dose groups vs. Placebo | Significant reduction | Not specified | [6] |
| New Coronary Plaques | Placebo | 27.8% (5 of 18 patients) | 0.01 | [6] |
| This compound (all doses) | 4.8% (2 of 42 patients) | 0.01 | [6] | |
| Non-calcified Plaque Volume | This compound-treated groups vs. Placebo | Reduction at 24 weeks | <0.01 | [6] |
| Epicardial Adipose Tissue (EAT) Change | Placebo | +1.7 ± 7.5 mm³ | 0.001 | [7] |
| This compound (all doses) | -3.0 ± 8.2 mm³ | 0.001 | [7] | |
| Pericardial Adipose Tissue (PAT) Change | Placebo | +1.4 ± 10.7 mm³ | 0.001 | [7] |
| This compound (all doses) | -3.9 ± 10.9 mm³ | 0.001 | [7] |
Experimental Protocols
Protocol 1: Investigating Off-Target Effects on Prostaglandin E2 Export
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with a range of this compound concentrations and a vehicle control for the desired time period.
-
Sample Collection:
-
Extracellular PGE2: Collect the cell culture supernatant.
-
Intracellular PGE2: Wash the cells with ice-cold PBS, then lyse the cells.
-
-
PGE2 Measurement: Quantify PGE2 levels in both supernatant and cell lysate samples using a commercially available PGE2 ELISA kit.
-
Data Analysis: Calculate the ratio of intracellular to extracellular PGE2 for each treatment condition. A significant increase in this ratio in this compound-treated cells compared to controls suggests inhibition of PGE2 export.
Protocol 2: General Off-Target Identification using Proteomic Profiling
-
Cell Lysis and Protein Digestion: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify proteins.
-
Data Analysis: Identify proteins with significantly altered expression levels in this compound-treated cells. Bioinformatic analysis can then be used to identify affected signaling pathways.
Visualizations
Caption: this compound's on-target mechanism of action.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 6. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-lipoxygenase inhibitor, VIA-2291 (this compound), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Atreleuton Aqueous Stability: Technical Support Center
Disclaimer: Publicly available data on the stability of Atreleuton in aqueous solutions is limited. The following information is based on general principles of drug stability, data from analogous compounds (such as Zileuton), and common analytical practices. The tables and pathways presented are illustrative and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous solution of this compound for my experiments?
A1: this compound is sparingly soluble in aqueous buffers. For optimal results, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[1] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How long can I store an aqueous solution of this compound?
A2: Based on information for structurally related compounds like Zileuton, it is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results and to minimize degradation, prepare fresh aqueous solutions for each experiment. If you must store the solution, keep it at 2-8°C and protect it from light. However, you should validate the stability under your specific storage conditions.
Q3: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A3: The stability of compounds like this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and oxidation.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Exposure to light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
-
Excipients: The presence of other components in the formulation can either stabilize or destabilize the compound.
Troubleshooting Guide
Q1: I am observing a precipitate in my aqueous this compound solution. What should I do?
A1: Precipitation can occur due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Increase the proportion of co-solvent: If your experimental setup allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) may help keep this compound in solution.
-
Use solubilizing excipients: For formulation development, consider using lipid-based excipients or surfactants to enhance solubility.[2][3][4]
-
Check the pH: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is within a range where this compound is most soluble. This may require experimental determination of its pKa.
-
Prepare a more dilute solution: If possible, working with a lower concentration of this compound may prevent precipitation.
Q2: My HPLC analysis shows a decrease in the this compound peak area over a short period. What could be the cause?
A2: A rapid decrease in the peak area suggests degradation of this compound. Consider the following:
-
Hydrolysis: The hydroxyurea moiety in this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Try degassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon.
-
Adsorption to surfaces: this compound might be adsorbing to the surfaces of your vials or tubing. Using silanized glass vials or specific types of plastic vials might mitigate this issue.
-
Photodegradation: Ensure your solutions are protected from light by using amber vials or covering your containers with aluminum foil.
Q3: I am seeing new, unidentified peaks in my HPLC chromatogram after incubating my this compound solution. What are these?
A3: The appearance of new peaks likely indicates the formation of degradation products. To identify these, you can perform forced degradation studies. This involves subjecting this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[5][6][7] The resulting chromatograms can help in identifying the degradation products seen in your stability samples. Techniques like LC-MS can be used to elucidate the structures of these new peaks.
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining this compound at 4°C | % Remaining this compound at 25°C | % Remaining this compound at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 81.5 |
| 12 | 97.4 | 89.8 | 73.2 |
| 24 | 95.0 | 80.6 | 53.6 |
Note: This data is illustrative and intended for guidance only. Actual stability will depend on the specific experimental conditions.
Table 2: Illustrative Effect of pH on this compound Stability at 25°C
| Time (hours) | % Remaining this compound at pH 5.0 | % Remaining this compound at pH 7.4 | % Remaining this compound at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.9 | 96.5 | 92.1 |
| 8 | 97.8 | 93.1 | 85.4 |
| 12 | 96.7 | 89.8 | 78.9 |
| 24 | 93.5 | 80.6 | 62.3 |
Note: This data is illustrative. The optimal pH for this compound stability should be determined experimentally.
Experimental Protocols
Protocol: HPLC Method for this compound Stability Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of B, then ramp up to elute this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 260 nm)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%).
5. Stability Study Procedure:
-
Incubate the aqueous this compound solution under the desired conditions (e.g., different temperatures and pH values).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound over time. The percentage of remaining this compound can be calculated relative to the initial time point.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
Atreleuton Interference with Fluorescence-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential interference caused by atreleuton in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence-based assays. This is primarily due to its chemical structure, which includes a fluorobenzene group.[4] Fluorobenzene is known to be intrinsically fluorescent.[5]
Q3: What are the potential spectral properties of this compound?
| Structural Moiety | Reported Excitation (approx.) | Reported Emission (approx.) | Potential Contribution to this compound's Fluorescence |
| Fluorobenzene | 266 nm[8][9] | 275 nm[8] | Likely contributes to UV fluorescence. |
| Thiophene Derivatives | Broad range (UV to visible)[6][7][10] | Broad range (Blue to Red)[5][6] | May contribute to fluorescence in the blue region of the spectrum. |
Q4: What are the common mechanisms of small molecule interference in fluorescence assays?
Small molecules like this compound can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself emits light upon excitation at the assay wavelength, leading to a false-positive signal.
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a false-negative signal.
-
Light Scattering: The compound precipitates out of solution and scatters the excitation light, which can be detected as an increase in signal.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide to identify and mitigate the issue.
Step 1: Identify Potential Interference
The first step is to determine if this compound is indeed causing interference.
Experimental Protocol: Compound Autofluorescence Check
-
Prepare a solution of this compound at the same concentration used in your main experiment, using the same assay buffer.
-
Dispense the this compound solution into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Compare the fluorescence signal of the wells containing this compound to wells containing only the assay buffer (blank). A significantly higher signal in the this compound-containing wells indicates autofluorescence.
Step 2: Characterize the Interference
Once interference is suspected, the next step is to characterize its nature.
Experimental Protocol: Spectral Scan of this compound
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the assay buffer to the final experimental concentration.
-
Using a spectrophotometer or plate reader with spectral scanning capabilities:
-
Perform an excitation scan : Set the emission wavelength to your assay's emission maximum and scan a range of excitation wavelengths.
-
Perform an emission scan : Set the excitation wavelength to your assay's excitation maximum and scan a range of emission wavelengths.
-
-
Analyze the spectra to identify the excitation and emission peaks of this compound. This will help you understand the extent of spectral overlap with your assay's fluorophore.
Step 3: Mitigate the Interference
Based on the nature of the interference, several strategies can be employed to minimize its impact.
| Problem | Recommended Solution | Experimental Protocol |
| This compound Autofluorescence | 1. Shift to a red-shifted fluorophore: If this compound fluoresces in the blue-green spectrum, switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often resolve the issue. 2. Use a "pre-read" subtraction: Measure the fluorescence of the wells containing this compound before adding the assay's fluorescent substrate or antibody. Subtract this background reading from the final measurement. | 1. Consult fluorophore selection guides to choose a spectrally distinct probe. 2. a) Add this compound and all other non-fluorescent assay components to the wells. b) Read the plate. c) Add the fluorescent component and incubate. d) Read the plate again and subtract the initial reading. |
| Fluorescence Quenching | 1. Decrease the concentration of this compound: If experimentally feasible, reducing the concentration of the interfering compound can minimize quenching. 2. Use a different assay format: Consider a non-fluorescence-based method, such as a colorimetric or luminescence assay, if available. | 1. Perform a dose-response curve of this compound to determine the lowest effective concentration that can be used. 2. Research alternative detection methods for your target of interest. |
| Light Scattering | 1. Check for compound precipitation: Visually inspect the wells for any signs of precipitation. 2. Filter the compound solution: Before adding to the assay, filter the this compound solution to remove any pre-existing aggregates. 3. Change assay buffer components: Sometimes, components of the buffer can contribute to compound insolubility. | 1. Centrifuge the plate and see if a pellet forms. 2. Use a low-protein binding syringe filter. 3. Test different buffer formulations for their effect on this compound solubility. |
Visualizing Experimental Workflows and Pathways
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: The 5-Lipoxygenase (5-LO) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating this compound interference.
Caption: A decision tree for troubleshooting this compound-related fluorescence assay interference.
References
- 1. 2-(4-FLUOROBENZYL)THIOPHENE | 63877-96-3 [chemicalbook.com]
- 2. THIOPHENE FLUOROPHORES FOR CELLULAR STAINING: SYNTHESIS AND APPLICATION [iris.unisalento.it]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Properties of Fluorogenic Thiophene-derived Triarylmethane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Atreleuton Technical Support Center: Preventing Precipitation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Atreleuton in cell culture medium. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various physiological and pathological processes. In research, this compound is used to investigate the role of the 5-LO pathway in diseases such as asthma, inflammatory bowel disease, and cardiovascular conditions.
Q2: I'm observing a precipitate in my culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture medium is a common issue due to its hydrophobic nature. The primary cause is its low solubility in water-based solutions. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][3] It has been reported to dissolve this compound at a concentration of at least 10 mg/mL.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in cell culture experiments to minimize the risk of precipitation.
Proper Stock Solution Preparation
The initial preparation of a stable, concentrated stock solution is critical.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 318.37 g/mol )[3][4]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of this compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Warming and Sonication (Optional but Recommended): To ensure complete dissolution, you can warm the tube to 37°C for 10-15 minutes and then sonicate in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Data Presentation: this compound Stock Solution Preparation
| Molecular Weight ( g/mol ) | Desired Stock Concentration (mM) | Mass of this compound for 1 mL of Stock (mg) | Solvent |
| 318.37 | 1 | 0.318 | DMSO |
| 318.37 | 5 | 1.592 | DMSO |
| 318.37 | 10 | 3.184 | DMSO |
| 318.37 | 20 | 6.367 | DMSO |
Dilution into Culture Medium
The method of diluting the DMSO stock into your aqueous culture medium is a critical step where precipitation often occurs.
Experimental Protocol: Diluting this compound Stock into Culture Medium
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C. This can help maintain the solubility of the compound.
-
Calculate the Dilution: Determine the volume of your this compound stock solution needed to achieve the desired final concentration in your culture medium. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.
-
Serial Dilution (Recommended for high final concentrations): If a large dilution factor is required, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume of medium.
-
Direct Dilution (for low final concentrations): For lower final concentrations, you can directly add the small volume of the DMSO stock to the final volume of pre-warmed medium. Pipette the stock solution directly into the medium while gently swirling or vortexing the medium to ensure rapid and even dispersion. Do not add the medium to the concentrated stock.
-
Immediate Use: Use the this compound-containing medium immediately after preparation to minimize the risk of precipitation over time.
Mandatory Visualization: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Troubleshooting Persistent Precipitation
If you continue to experience precipitation after following the above protocols, consider the following:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Check the pH of your Medium: While less common for this compound, extreme pH values can affect the solubility of some drugs. Ensure your medium is properly buffered.
-
Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, this may be a contributing factor. Consider if a low percentage of serum can be tolerated in your experiment.
-
Solubilizing Agents: For very difficult cases, the use of solubilizing agents like cyclodextrins could be explored, but this would require significant validation to ensure the agent itself does not affect the experimental outcome.
Signaling Pathway Visualization
To provide context for this compound's mechanism of action, the following diagram illustrates the 5-lipoxygenase pathway.
Mandatory Visualization: Simplified 5-Lipoxygenase Signaling Pathway
Caption: this compound inhibits the 5-lipoxygenase enzyme.
References
Atreleuton Cytotoxicity in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Atreleuton in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ABT-761 or VIA-2291) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO).[1][2] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells are isolated directly from tissues and are considered more representative of the in vivo environment compared to immortalized cell lines. Assessing the cytotoxicity of this compound in primary cells is crucial for:
-
Predicting in vivo toxicity: Determining the concentration at which this compound becomes toxic to primary cells can help in predicting potential adverse effects in a whole organism.
-
Establishing a therapeutic window: Understanding the cytotoxic profile of this compound allows researchers to identify a concentration range that is effective for inhibiting 5-LO without causing significant cell death.
-
Investigating off-target effects: Unexplained cytotoxicity at concentrations that are not expected to be harmful could indicate off-target effects of the compound.
Q3: What are the common primary cell types used for studying the effects of this compound?
Based on the known role of 5-lipoxygenase in inflammation and cardiovascular diseases, the following primary cell types are of particular interest for studying this compound:
-
Leukocytes: Including neutrophils, eosinophils, basophils, monocytes, and macrophages, as they are major producers of leukotrienes.
-
Endothelial Cells: To assess the impact on the vascular system.
-
Primary cells from diseased tissues: For example, cells isolated from atherosclerotic plaques to study the drug's effect in a disease-relevant context.
Q4: Can this compound induce apoptosis in primary cells?
While specific studies on this compound-induced apoptosis in a wide range of primary cells are limited, some 5-lipoxygenase inhibitors have been shown to induce apoptosis, particularly in cancer cell lines.[5][6] One study demonstrated that a selective 5-LO inhibitor could induce apoptosis in leukemic cells.[6] Therefore, it is plausible that this compound could induce apoptosis in certain primary cell types, especially at higher concentrations. It is recommended to perform assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.
Quantitative Data Summary
Specific IC50 values for this compound cytotoxicity in various primary cells are not widely available in published literature. Researchers are advised to determine the IC50 empirically for their specific primary cell type and experimental conditions. However, clinical studies have provided insights into therapeutically relevant concentrations and the corresponding inhibition of 5-LO activity.
| Parameter | Cell/System | Concentration/Dose | Observed Effect | Reference |
| LTB4 Inhibition | Human whole blood (ex vivo) | 25, 50, 100 mg daily for 12 weeks | Dose-dependent reduction in LTB4. ~80% inhibition in >90% of patients at 100 mg. | [3][4][7] |
| LTE4 Reduction | Human urine | 25, 50, 100 mg daily for 12 weeks | Significant reduction in urinary LTE4 at all doses. | [3][4][7] |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration range, and incubation times is essential for each primary cell type.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound (stock solution typically in DMSO)
-
Tetrazolium salt solution (e.g., MTT)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Bubbles in the wells | Be careful during pipetting to avoid introducing bubbles. If present, gently pop them with a sterile pipette tip. | |
| Low signal or poor dynamic range | Suboptimal cell density | Perform a cell titration experiment to determine the optimal seeding density for your primary cells. |
| Insufficient incubation time with the viability reagent | Optimize the incubation time for the viability assay (e.g., MTT, resazurin) for your specific cell type. | |
| Phenol red in the medium interfering with absorbance/fluorescence | Use phenol red-free medium for the assay. | |
| Unexpectedly high cytotoxicity at low this compound concentrations | Solvent (DMSO) toxicity | Ensure the final DMSO concentration is low and consistent across all wells. Run a DMSO toxicity curve to determine the maximum tolerated concentration for your cells. |
| Contamination of cell culture | Regularly check for microbial contamination. | |
| Primary cells are highly sensitive | Reduce the concentration range of this compound being tested. | |
| No cytotoxicity observed even at high concentrations | This compound precipitation | Check the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment. |
| Short incubation time | Increase the incubation time to allow for potential cytotoxic effects to manifest. | |
| The chosen primary cell type is resistant to this compound's cytotoxic effects | Consider using a more sensitive cell type or a positive control for cytotoxicity to validate the assay. |
Visualizations
Caption: this compound's mechanism of action in the 5-lipoxygenase pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
References
- 1. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-lipoxygenase inhibitor, VIA-2291 (this compound), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial p130cas confers resistance to anti-angiogenesis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/HO-1 axis by glutaredoxin 2 overexpression antagonizes vascular endothelial cell oxidative injury and inflammation under LPS exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of treatment with 5‐lipoxygenase inhibitor VIA‐2291 (this compound) on coronary plaque progression: a serial CT angiography study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zileuton, a 5-lipoxygenase inhibitor, attenuates mouse microglial cell-mediated rotenone toxicity in PC12 cells-Academax [academax.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Atreleuton and Serum Protein Interactions
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the 5-lipoxygenase (5-LO) inhibitor, Atreleuton. The content focuses on the critical impact of serum proteins on this compound's activity and provides protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VIA-2291 or ABT-761) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] The 5-LO enzyme is a key regulator in the biosynthesis of leukotrienes, which are pro-inflammatory molecules.[2][3] By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby exerting its anti-inflammatory effects.[2] This mechanism has been studied in the context of inflammatory diseases like asthma and atherosclerosis.[2][4]
Q2: Why is the observed activity of this compound often lower in whole blood or in vivo compared to isolated enzyme or cell-based assays?
This discrepancy is typically explained by the "free drug hypothesis," which states that only the unbound (free) fraction of a drug can interact with its target to exert a pharmacological effect.[5][6] In the bloodstream, drugs like this compound can form noncovalent bonds with plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AAG).[5][6] This binding is reversible, creating an equilibrium between the bound and unbound drug. The bound fraction acts as a reservoir and is temporarily inactive.[6] Standard in vitro assays often lack these proteins, so the results reflect the activity of the total drug concentration. In contrast, in vivo or whole-blood experiments account for this binding, and the observed activity correlates with the lower concentration of the free, active drug.[7]
Q3: Which serum proteins are most likely to bind this compound?
The most abundant protein in human plasma is albumin (HSA), which primarily binds acidic and neutral drugs.[5][6] The second most important is α1-acid glycoprotein (AAG), which tends to bind basic drugs.[6] The specific binding characteristics of this compound would determine its affinity for each of these proteins. Given that many small-molecule enzyme inhibitors bind to albumin, it is a primary candidate for significant interaction.[8]
Q4: What is the clinical significance of this compound's activity?
In clinical trials, this compound (VIA-2291) has demonstrated a dose-dependent reduction in biomarkers of 5-LO activity.[9] For example, in patients who recently experienced an acute coronary syndrome, treatment with this compound significantly reduced whole blood stimulated LTB4 and urinary LTE4 levels compared to placebo.[2][10] This confirms that the drug effectively engages its target in vivo, even in the presence of serum proteins.
Troubleshooting Guide
Issue: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: High plasma protein binding (PPB) is reducing the free, active concentration of this compound in your in vivo model. Standard cell culture media or enzyme buffers do not contain the high concentrations of albumin and other proteins found in blood.
-
Suggested Solutions:
-
Quantify PPB: Perform a plasma protein binding assay using one of the detailed protocols below (e.g., Equilibrium Dialysis) to determine the "fraction unbound" (fu) of this compound.[11]
-
Refine In Vitro Model: To better mimic physiological conditions, supplement your cell culture media with purified human serum albumin (HSA) at a relevant concentration (typically around 40 mg/mL) when running activity assays.[12] This will provide a more predictive correlation between your in vitro IC50 and in vivo efficacy.
-
Issue: Inconsistent or Unreliable Results in Plasma Protein Binding Assays
-
Possible Cause 1: Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membranes, ultrafiltration filters, or well plates). This can artificially inflate the calculated bound fraction.[13]
-
Suggested Solution: Always run a control experiment where this compound is incubated in a protein-free buffer (e.g., PBS).[11] The amount of drug lost in this control can be used to correct for non-specific binding. Selecting low-binding materials for your devices is also critical.
-
Possible Cause 2: Failure to reach equilibrium during a dialysis-based assay.
-
Suggested Solution: Ensure your incubation time is sufficient. Rapid equilibrium dialysis (RED) devices typically require 4-6 hours, while traditional methods may need over 24 hours.[11][14] Maintain a constant physiological temperature (37°C) throughout the incubation period to ensure consistency.[5]
Data Summary
The following tables provide examples of quantitative data relevant to this compound's activity and the impact of serum proteins.
Table 1: In Vivo Activity of this compound (VIA-2291) in Patients Post-Acute Coronary Syndrome (Data sourced from Tardif et al., 2010)[3][10]
| Dose of this compound (daily) | Mean Inhibition of LTB4 Production (at 12 weeks) |
| Placebo | ~0% |
| 25 mg | Not explicitly stated, but significant (P<0.0001 vs placebo) |
| 50 mg | Not explicitly stated, but significant (P<0.0001 vs placebo) |
| 100 mg | Approximately 80% inhibition in >90% of patients |
Table 2: Example of Protein Binding Data for a Kinase Inhibitor (RO4929097) (This table serves as a template for the type of data to generate for this compound. Data adapted from Rudin et al., 2011)[12]
| Protein Solution | Protein Concentration | Fraction Unbound (Fu) |
| Human Serum Albumin (HSA) | 5 mg/mL | 33.3% |
| Human Serum Albumin (HSA) | 50 mg/mL | 12.6% |
| α1-Acid Glycoprotein (AAG) | 0.2 mg/mL | 19.0% |
| α1-Acid Glycoprotein (AAG) | 3.2 mg/mL | 1.1% |
Key Experimental Protocols
Below are detailed methodologies for common experiments to determine the extent of drug binding to plasma proteins.
Protocol 1: Determination of Plasma Protein Binding Using Equilibrium Dialysis
Equilibrium dialysis is considered a reference method for measuring protein binding.[13] It involves separating a plasma sample containing the drug from a drug-free buffer by a semipermeable membrane.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the drug into plasma (human or other species) to achieve the desired final concentration (typically 1-5 µM).[5][11] Ensure the final solvent concentration is low (<1%) to avoid protein denaturation.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to serve as the dialysis buffer.
-
-
Apparatus Setup:
-
Use a commercial equilibrium dialysis device, such as a 96-well plate-based Rapid Equilibrium Dialysis (RED) system. These contain individual wells split by a vertical dialysis membrane with a low molecular weight cutoff (e.g., 8-12 kDa).[11]
-
Add the drug-spiked plasma to one chamber (e.g., the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to diffuse across the membrane and reach equilibrium.[11]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
To avoid analytical bias, mix the plasma aliquot with an equal volume of clean buffer, and mix the buffer aliquot with an equal volume of drug-free plasma (matrix matching).
-
Precipitate the proteins by adding a 3-4 fold volume of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.
-
Analyze the supernatant from both samples using a validated LC-MS/MS method to determine the concentration of this compound.[5][11]
-
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound = (1 - fu) x 100
-
Protocol 2: Determination of Plasma Protein Binding Using Ultrafiltration
Ultrafiltration uses centrifugal force to separate the free drug from the protein-bound drug.
-
Preparation:
-
Prepare drug-spiked plasma as described in the Equilibrium Dialysis protocol.
-
-
Apparatus Setup:
-
Use a centrifugal ultrafiltration device with a low molecular weight cutoff membrane (e.g., 10,000 Da) that retains proteins.[5]
-
Pre-condition the device according to the manufacturer's instructions to minimize non-specific binding.
-
Add an aliquot of the drug-spiked plasma to the upper chamber of the device.
-
-
Centrifugation:
-
Centrifuge the device at a specified speed and time (e.g., 2000 x g for 15-30 minutes) at 37°C. This forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane into the collection tube.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate from the collection tube.
-
Also, collect an aliquot of the original drug-spiked plasma.
-
Analyze the concentration of this compound in both the ultrafiltrate (representing the free drug) and the original plasma (representing the total drug) using LC-MS/MS.
-
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Ultrafiltrate) / (Total Concentration in Plasma)
-
Percent Bound = (1 - fu) x 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactive association of drugs binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
Validation & Comparative
Atreleuton and Zileuton: An In Vitro Potency Comparison for 5-Lipoxygenase Inhibition
For researchers and drug development professionals investigating inflammatory and respiratory diseases, the selection of appropriate chemical tools is paramount. Atreleuton and zileuton are both potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide provides an objective, data-driven comparison of their in vitro potency, supported by experimental details and pathway visualizations to aid in experimental design and compound selection.
Quantitative Potency Comparison
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and zileuton against 5-lipoxygenase activity in various cellular systems.
| Compound | Assay System | Endpoint Measurement | IC50 Value (µM) |
| This compound | Human Whole Blood | Leukotriene B4 (LTB4) Biosynthesis | 0.2 |
| Zileuton | Human Whole Blood | Leukotriene B4 (LTB4) Biosynthesis | 0.9[1] |
| Human Polymorphonuclear Leukocytes (PMNL) | Leukotriene B4 (LTB4) Biosynthesis | 0.4[1] | |
| Rat Polymorphonuclear Leukocytes (PMNL) | Leukotriene B4 (LTB4) Biosynthesis | 0.4[1] | |
| Rat Basophilic Leukemia (RBL-1) Cells (20,000 x g supernatant) | 5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis | 0.5[1] | |
| Antigen-Stimulated Guinea Pig Tracheal Strips | Contraction Inhibition | 6[2] |
Based on the available data, this compound demonstrates greater potency than zileuton in inhibiting LTB4 biosynthesis in human whole blood assays.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Both this compound and zileuton exert their effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid to leukotrienes, a class of potent inflammatory mediators. By blocking 5-LO, these compounds effectively reduce the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their pro-inflammatory effects, which include neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.
References
A Comparative Guide to Atreleuton and Other 5-LOX Inhibitors in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Atreleuton (also known as VIA-2291 or ABT-761) with other notable 5-lipoxygenase (5-LOX) inhibitors, including Zileuton and Setileuton. The information is curated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds for further investigation.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent lipid mediators of inflammation.[1] Inhibition of 5-LOX is a therapeutic strategy for a variety of inflammatory diseases, including asthma, atherosclerosis, and inflammatory bowel disease.[2][3] This guide focuses on the in vivo performance of this compound and other key 5-LOX inhibitors.
The 5-LOX Signaling Pathway
The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotrienes. This pathway is a key target for anti-inflammatory drug development.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound, Zileuton, and Setileuton across various animal models and clinical studies. Direct head-to-head comparisons are limited; therefore, data is presented from individual studies, and caution should be exercised when making direct comparisons due to variations in experimental design.
Table 1: this compound (VIA-2291/ABT-761) In Vivo Data
| Model/Study | Species | Dose | Key Findings | Reference |
| Acute Coronary Syndrome | Human | 25, 50, 100 mg/day (oral) | Dose-dependent reduction in whole blood LTB4 production (>80% inhibition at 100 mg). Significant reduction in urinary LTE4.[4][5] | [4][5] |
| Atherosclerosis | Human | 25, 50, 100 mg/day (oral) | Reduced progression of non-calcified plaque volume.[6] | [6] |
| Bronchoconstriction & Pulmonary Inflammation | Rodents | N/A | Attenuated bronchoconstriction and inflammation.[7] | [7] |
Table 2: Zileuton In Vivo Data
| Model/Study | Species | Dose | Key Findings | Reference |
| Carrageenan-Induced Pleurisy | Rat | 10 mg/kg (i.p.) | Significantly reduced pleural exudate levels of LTB4 (~60%) and PGE2 (~47%).[8] | [8] |
| Arachidonic Acid-Induced Ear Edema | Mouse | ED50 = 31 mg/kg (oral) | Significantly reduced edema.[9] | [9] |
| Ex Vivo LTB4 Biosynthesis | Rat | ED50 = 2 mg/kg (oral) | Potent inhibition of LTB4 biosynthesis.[9] | [9] |
| Ex Vivo LTB4 Biosynthesis | Dog | 0.5 - 5 mg/kg (oral) | Rapid and sustained inhibition of LTB4 biosynthesis.[9] | [9] |
| Tobacco Carcinogenesis Model | Mouse | 1200 mg/kg in diet | Significant reduction in tumor multiplicity.[10] | [10] |
| Asthma | Human | 800 mg (single oral dose) | Almost completely inhibited ex vivo LTB4 production.[11] | [11] |
Table 3: Setileuton (MK-0633) In Vivo Data
| Model/Study | Species | Dose | Key Findings | Reference |
| Ex Vivo LTB4 Inhibition | Dog | 2 mg/kg (oral) | >98% inhibition of LTB4 in whole blood ex vivo up to 6 hours.[12] | [12] |
| Pharmacokinetics | Rat | 20 mg/kg (oral) | Good bioavailability (F=37%).[12] | [12] |
| Pharmacokinetics | Dog | 4 mg/kg (oral) | Good bioavailability (F=64%).[12] | [12] |
| Pharmacokinetics | Rhesus Monkey | 4 mg/kg (oral) | Good bioavailability (F=54%).[12] | [12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for common inflammation models used to evaluate 5-LOX inhibitors.
Carrageenan-Induced Pleurisy in Rats
This model is widely used to assess acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Pre-treatment: Animals are administered the 5-LOX inhibitor (e.g., Zileuton at 10 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes prior to the inflammatory challenge.[8]
-
Induction: Pleurisy is induced by an intrapleural injection of a carrageenan solution (e.g., 1% in saline).[13][14]
-
Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, animals are euthanized. The pleural cavity is washed with a buffered solution to collect the inflammatory exudate.
-
Analysis: The volume of the collected exudate is measured. Total and differential leukocyte counts are performed. The concentrations of inflammatory mediators such as LTB4 and prostaglandins (e.g., PGE2) in the exudate are quantified using techniques like ELISA or mass spectrometry.[8]
Zymosan-Induced Air Pouch in Mice
This model is used to study localized inflammatory responses.
Methodology:
-
Air Pouch Formation: An initial subcutaneous injection of sterile air into the dorsal region of mice creates an air pouch. This is typically followed by a second air injection a few days later to maintain the pouch.
-
Pre-treatment: Mice are treated with the 5-LOX inhibitor or vehicle orally or via another appropriate route.
-
Induction: Inflammation is induced by injecting a zymosan suspension into the air pouch.
-
Sample Collection: At a predetermined time after zymosan injection, the animals are euthanized, and the air pouch is lavaged with a buffered solution to collect the exudate.
-
Analysis: The exudate is analyzed for volume, leukocyte infiltration (total and differential counts), and levels of inflammatory mediators like LTB4.
Pharmacokinetic Profiles
A comparison of the pharmacokinetic properties of these inhibitors is essential for understanding their in vivo activity and designing effective dosing regimens.
Table 4: Comparative Pharmacokinetic Parameters
| Inhibitor | Species | Route | Bioavailability (F%) | Terminal Half-life (t½) | Reference |
| This compound | N/A | Oral | Orally bioavailable[7] | N/A | [7] |
| Zileuton | Rat | Oral | N/A | ~2.5 hours (immediate release)[1] | [1][3] |
| Human | Oral | Absolute bioavailability unknown[1] | ~2.5 hours (immediate release)[1] | [1] | |
| Setileuton | Rat | Oral | 37% | 4.3 hours | [12] |
| Dog | Oral | 64% | 5.3 hours | [12] | |
| Rhesus Monkey | Oral | 54% | 3.6 hours | [12] |
Note: N/A indicates that specific data was not available in the reviewed sources.
Summary and Conclusion
This compound, Zileuton, and Setileuton are all potent inhibitors of the 5-LOX enzyme with demonstrated in vivo efficacy in various models of inflammation.
-
This compound has shown promise in clinical trials for cardiovascular diseases, effectively reducing leukotriene production in humans.[4][6]
-
Zileuton , an approved medication for asthma, has a well-documented anti-inflammatory profile in a wide range of preclinical models.[8][9]
-
Setileuton exhibits good oral bioavailability and potent inhibition of LTB4 in animal models, positioning it as a candidate for respiratory diseases.[12]
The choice of a specific 5-LOX inhibitor for research or development will depend on the therapeutic area of interest, the desired pharmacokinetic profile, and the specific inflammatory pathways being targeted. While direct comparative in vivo studies are scarce, the data presented in this guide provide a valuable starting point for evaluating these important anti-inflammatory compounds. Further head-to-head studies in standardized in vivo models are warranted to definitively establish the comparative efficacy and potency of these inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical and clinical activity of zileuton and A-78773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of Zileuton’s active pharmaceutical ingredient, nanocrystal-drug, and physical mixture in male and female Sprague Dawley rats | FDA [fda.gov]
- 4. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 5-lipoxygenase inhibitor, VIA-2291 (this compound), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Study of Aspirin and Zileuton on Biomarkers of Tobacco-Related Carcinogenesis in Current Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a 5-lipoxygenase inhibitor on leukotriene generation and airway responses after allergen challenge in asthmatic patients. | Thorax [thorax.bmj.com]
- 12. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Atreleuton vs. FLAP Inhibitors: A Comparative Guide to Leukotriene Synthesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Atreleuton, a 5-lipoxygenase (5-LOX) inhibitor, and FLAP (5-Lipoxygenase Activating Protein) inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways.
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, most notably asthma and cardiovascular conditions. Their synthesis is a complex cascade, offering multiple points for therapeutic intervention. This compound and FLAP inhibitors represent two distinct strategies to downregulate this pathway, both aiming to reduce the production of leukotrienes, albeit through different mechanisms. This compound directly targets the 5-lipoxygenase enzyme, while FLAP inhibitors prevent the crucial interaction between 5-LOX and its activating protein, FLAP.[1][2]
Mechanism of Action: Targeting the Leukotriene Pathway
The leukotriene synthesis pathway begins with the liberation of arachidonic acid (AA) from the cell membrane. For the synthesis of leukotrienes, 5-LOX must translocate to the nuclear membrane where it interacts with FLAP. FLAP binds to arachidonic acid and presents it to 5-LOX for the subsequent conversion to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (cysLTs: LTC4, LTD4, and LTE4).
This compound, a direct 5-LOX inhibitor, binds to the active site of the 5-lipoxygenase enzyme, preventing it from converting arachidonic acid into LTA4. In contrast, FLAP inhibitors bind to the 5-lipoxygenase-activating protein, thereby preventing the necessary conformational changes and the transfer of arachidonic acid to 5-LOX.[1] This upstream intervention effectively halts the entire leukotriene synthesis cascade.
Comparative Efficacy: Preclinical and Clinical Data
Preclinical Data: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. Lower IC50 values indicate greater potency.
| Compound | Target | Assay | IC50 (nM) |
| This compound | 5-LOX | Human whole blood LTB4 inhibition | ~39 nM (for AZD5718 comparison)[3] |
| AZD5718 | FLAP | Human whole blood LTB4 inhibition | 39 nM[3] |
| GSK2190915 | FLAP | FLAP binding | 2.9 nM[4] |
Note: Direct comparison of IC50 values should be done with caution as they can vary based on the specific assay conditions.
Clinical Data: Biomarker Inhibition and Clinical Endpoints
Clinical trials have evaluated the efficacy of both this compound and various FLAP inhibitors in patient populations with inflammatory conditions. Key endpoints include the inhibition of leukotriene production and improvements in clinical parameters such as Forced Expiratory Volume in one second (FEV1) in asthma patients.
Leukotriene B4 (LTB4) Inhibition in Whole Blood:
| Drug | Disease | Dose | LTB4 Inhibition | Study |
| This compound (VIA-2291) | Acute Coronary Syndrome | 100 mg/day | ~80% inhibition in >90% of patients[5][6] | NCT00358826 |
| AZD5718 | Healthy Volunteers | Multiple Ascending Doses | >90% suppression over 24h[7] | Phase 1 |
| GSK2190915 | Asthma with Sputum Neutrophilia | 100 mg/day | >90% suppression of sputum LTB4 | NCT01471665 |
Urinary Leukotriene E4 (LTE4) Inhibition:
| Drug | Disease | Dose | Urinary LTE4 Inhibition | Study |
| This compound (VIA-2291) | Acute Coronary Syndrome | 25, 50, 100 mg/day | Significant reduction at all doses[5][6] | NCT00358826 |
| AZD5718 | Healthy Volunteers | Multiple Ascending Doses | Dose-dependent reduction[8] | Phase 1 |
| GSK2190915 | Asthma with Sputum Neutrophilia | 100 mg/day | >90% suppression | NCT01471665 |
Clinical Efficacy in Asthma:
While both classes of drugs have been investigated for asthma, the impact on clinical endpoints like FEV1 has been variable.
A study with the FLAP inhibitor GSK2190915 in patients with asthma and high sputum neutrophils showed marked suppression of LTB4 and LTE4, but did not significantly alter clinical endpoints, including sputum neutrophil counts. Another study with GSK2190915 in mild asthmatics demonstrated a dose-related inhibition of the early asthmatic response, with a 50 mg dose attenuating the fall in FEV1.[9][10]
A trial with the 5-LOX inhibitor zileuton , a compound related to this compound, in aspirin-intolerant asthmatics showed a significant increase in FEV1 compared to placebo after a single dose and sustained improvement over six weeks of treatment.[11]
Experimental Protocols
Ex Vivo Leukotriene B4 (LTB4) Synthesis Assay in Whole Blood
This assay is a common method to assess the pharmacodynamic effect of leukotriene synthesis inhibitors.
Detailed Methodology:
-
Blood Collection: Whole blood is collected from subjects, typically into tubes containing an anticoagulant like heparin.[12]
-
Incubation with Stimulant: The blood samples are stimulated with a calcium ionophore such as A23187 to induce leukotriene synthesis.[12][13]
-
Inhibition: For in vitro experiments, the blood is pre-incubated with the test inhibitor (this compound or a FLAP inhibitor) before stimulation. For ex vivo analysis from clinical trials, blood is taken from subjects already dosed with the drug.
-
Reaction Termination and Sample Preparation: The reaction is stopped, and plasma or serum is separated by centrifugation. Proteins are often precipitated, and leukotrienes are extracted using solid-phase extraction.[12]
-
Quantification: LTB4 levels are quantified using a sensitive analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]
Urinary Leukotriene E4 (LTE4) Measurement
Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a reliable biomarker of systemic cysLT production.
Detailed Methodology:
-
Urine Collection: A 24-hour urine collection is often performed to account for diurnal variations in LTE4 excretion.[15]
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction to concentrate the analyte and remove interfering substances.[16]
-
Quantification: LTE4 levels are measured using highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the recommended method for its high specificity and accuracy.[15] Enzyme immunoassays (EIA) are also used.[16][17]
Conclusion
Both this compound and FLAP inhibitors have demonstrated potent inhibition of the leukotriene synthesis pathway. This compound acts directly on the 5-LOX enzyme, while FLAP inhibitors target the upstream protein essential for 5-LOX activation. Preclinical and clinical data show that both classes of drugs can significantly reduce key biomarkers of leukotriene production, such as LTB4 and urinary LTE4.
The choice between a direct 5-LOX inhibitor like this compound and a FLAP inhibitor may depend on several factors, including the specific disease indication, the desired level and duration of leukotriene inhibition, and the safety and pharmacokinetic profiles of the individual compounds. While FLAP inhibitors offer a more upstream point of intervention, the clinical significance of this mechanistic difference compared to direct 5-LOX inhibition is still under investigation. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these two promising therapeutic strategies for inflammatory diseases.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the early asthmatic response to inhaled allergen by the 5-lipoxygenase activating protein inhibitor GSK2190915: a dose–response study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the early asthmatic response to inhaled allergen by the 5-lipoxygenase activating protein inhibitor GSK2190915: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurannallergyimm.com [eurannallergyimm.com]
A Head-to-Head Comparison of Atreleuton and Licofelone: A Researcher's Guide
For researchers and professionals in drug development, understanding the nuances of anti-inflammatory agents is paramount. This guide provides a comprehensive head-to-head comparison of Atreleuton and Licofelone, two modulators of the arachidonic acid cascade. While direct comparative clinical trials are not available, this document synthesizes existing data to offer an objective analysis of their mechanisms, clinical efficacy, and safety profiles in their respective therapeutic areas.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Licofelone both target the inflammatory pathways mediated by arachidonic acid metabolites, but their mechanisms of action differ significantly. This compound is a selective and reversible inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2] In contrast, Licofelone is a dual inhibitor, targeting both the cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[3][4][5][6][7][8] This dual inhibition allows Licofelone to simultaneously suppress the production of both prostaglandins and leukotrienes.[3][4][7][8]
The differing mechanisms suggest distinct therapeutic applications and potential side-effect profiles. By selectively targeting 5-LOX, this compound aims to mitigate leukotriene-driven inflammation, which has been implicated in conditions like asthma and atherosclerosis.[1] Licofelone's broader spectrum of inhibition positions it as a potent anti-inflammatory and analgesic agent, particularly for conditions like osteoarthritis where both prostaglandins and leukotrienes play a pathogenic role.[3][5][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the distinct points of intervention for this compound and Licofelone within the arachidonic acid cascade, as well as a generalized workflow for a clinical trial assessing these inhibitors.
Clinical Data: A Comparative Overview
While a direct head-to-head trial is lacking, we can compare the outcomes from separate clinical studies to understand the potential efficacy and safety of each compound.
This compound in Atherosclerosis
This compound (also known as VIA-2291) has been primarily investigated for its role in cardiovascular disease, specifically in patients with recent acute coronary syndrome (ACS). The rationale is that leukotriene-mediated inflammation contributes to the instability of atherosclerotic plaques.[1]
Table 1: Key Clinical Trial Data for this compound (VIA-2291) in Post-ACS Patients
| Parameter | Placebo | 25 mg this compound | 50 mg this compound | 100 mg this compound | p-value |
| Change in LTB4 Production | - | Significant Reduction | Significant Reduction | ~80% inhibition in >90% of patients | <0.0001[1][10][11] |
| New Coronary Plaques (24 weeks) | 27.8% (5 of 18) | 4.8% (2 of 42) (all doses combined) | - | - | 0.01[1][10][11] |
| Change in Non-calcified Plaque Volume (24 weeks) | Increase | Reduction (all doses combined) | - | - | <0.01[1][10][11] |
| Change in Epicardial Adipose Tissue (EAT) Volume (24 weeks) | +1.7 ± 7.5 mm³ | -3.0 ± 8.2 mm³ (all doses combined) | - | -7.6 ± 8.5 mm³ | 0.001 (all doses) / 0.0001 (100mg vs placebo)[12] |
| Change in Left Ventricular Ejection Fraction (LVEF) (24 weeks) | -3.0 ± 9.3% | 1.8 ± 8.4% (all doses combined) | - | 2.64 ± 6.06% | 0.0001[13] |
Data from the VIA-2291 study in patients with recent acute coronary syndrome.[1][10][11][12][13]
Licofelone in Osteoarthritis
Licofelone has been extensively studied for the treatment of osteoarthritis (OA), where it has been compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.
Table 2: Key Clinical Trial Data for Licofelone in Osteoarthritis Patients
| Parameter | Licofelone | Naproxen | Celecoxib |
| WOMAC Index Improvement (vs. baseline) | 23.3 mm (200mg)[14] | 21.5 mm (500mg)[14] | Similar to Licofelone[4][15] |
| Responder Rate (≥30% WOMAC improvement) | 69.4% (200mg)[14][15] | 68.4% (500mg)[14][15] | - |
| Gastrointestinal Adverse Events | 13.9%[14] | 26.3%[14] | Similar to Licofelone[4] |
| Incidence of Duodenal Ulcers | 0%[15] | 20%[15] | - |
| Cartilage Volume Loss (24 months) | Significantly less than Naproxen[16] | - | - |
| Peripheral Edema | Fewer incidences than Celecoxib[4] | - | - |
Data compiled from various clinical trials in patients with osteoarthritis.[4][14][15][16]
Experimental Protocols
This compound (VIA-2291) Clinical Trial Protocol (NCT00358826)
A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in patients with a recent acute coronary syndrome.[1][10]
-
Participants: 191 patients were randomized within 3 weeks of an ACS event.[1][10]
-
Intervention: Patients received daily doses of this compound (25, 50, or 100 mg) or a placebo for 12 weeks.[1][10] A subset of patients continued for a total of 24 weeks for an imaging substudy.[1][10]
-
Primary Endpoint: The primary endpoint was the change in whole blood stimulated leukotriene B4 (LTB4) levels at the trough drug level after 12 weeks of treatment.[1][10]
-
Imaging Substudy: A subset of 93 patients underwent 64-slice coronary computed tomography angiography (CCTA) at baseline and 24 weeks to assess changes in coronary plaque volume and composition.[1][10] Epicardial adipose tissue volume and left ventricular ejection fraction were also assessed in post-hoc analyses.[12][13]
Licofelone vs. Naproxen in Osteoarthritis Clinical Trial Protocol
A 52-week, multicenter, randomized, double-blind, parallel-group study was conducted to compare the efficacy and safety of licofelone and naproxen in patients with osteoarthritis of the knee.[14][15]
-
Participants: 704 patients with symptomatic osteoarthritis of the knee.[15]
-
Intervention: Patients were randomized to receive either licofelone (100 mg or 200 mg twice daily) or naproxen (500 mg twice daily) for 52 weeks.[15]
-
Efficacy Assessment: The primary efficacy endpoint was the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[15]
-
Safety Assessment: Safety was assessed through the monitoring of adverse events, with a particular focus on gastrointestinal events.[15]
-
Structural Changes Assessment (in a separate MRI study): A 24-month multicenter, randomized trial (n=355) compared licofelone (200 mg twice daily) with naproxen (500 mg twice daily) using quantitative MRI to assess changes in cartilage volume and joint space width.[16]
Summary and Conclusion
This compound and Licofelone represent two distinct strategies for modulating the arachidonic acid cascade. This compound, as a selective 5-LOX inhibitor, has shown promise in reducing inflammatory markers and plaque progression in a cardiovascular setting.[1][10][11][17][18] Its focused mechanism may offer a targeted approach for diseases where leukotrienes are the primary drivers of pathology.
Licofelone, with its dual COX/5-LOX inhibition, has demonstrated efficacy comparable to traditional NSAIDs and COX-2 inhibitors in treating the symptoms of osteoarthritis, but with a potentially superior gastrointestinal safety profile and the unique potential for disease-modifying effects on cartilage.[4][14][15][16]
The choice between a selective 5-LOX inhibitor and a dual COX/5-LOX inhibitor will ultimately depend on the specific therapeutic indication and the desired balance between efficacy and safety. While direct comparative data is unavailable, the existing evidence suggests that both this compound and Licofelone are valuable tools for researchers exploring novel anti-inflammatory therapies. Further research, including potential head-to-head trials in relevant patient populations, would be beneficial to fully elucidate their comparative advantages.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [bpsa.journals.ekb.eg]
- 4. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Licofelone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Licofelone | C23H22ClNO2 | CID 133021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of 5-lipoxygenase inhibitor, VIA-2291 (this compound), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of treatment with 5‐lipoxygenase inhibitor VIA‐2291 (this compound) on coronary plaque progression: a serial CT angiography study - PMC [pmc.ncbi.nlm.nih.gov]
Atreleuton: A Comparative Guide to its Selectivity for 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atreleuton's enzymatic selectivity for 5-lipoxygenase (5-LOX) over cyclooxygenase (COX), supported by available data and detailed experimental methodologies. This compound (also known as ABT-761 or VIA-2291) is recognized as a potent and selective inhibitor of 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] Its high degree of selectivity is a critical attribute, distinguishing it from non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX pathways.
Data Presentation: this compound's Inhibitory Profile
| Compound | Target Enzyme | IC50 | Assay Condition |
| This compound (ABT-761) | 5-LOX | Potent Inhibition | In vitro & in vivo |
| COX-1 | Not Reported | - | |
| COX-2 | Not Reported | - | |
| COX/5-LO-IN-1 (this compound analog) | 5-LOX | 0.2 µM | Human whole blood |
| COX | Inhibitor | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The lack of reported IC50 values for this compound against COX enzymes in numerous studies focusing on its 5-LOX inhibitory action strongly suggests a high degree of selectivity. The development of this compound was aimed at specifically targeting the leukotriene pathway without affecting the prostaglandin synthesis mediated by COX enzymes.
Signaling Pathways
The following diagrams illustrate the distinct biochemical pathways of 5-lipoxygenase and cyclooxygenase, highlighting the specific point of inhibition by this compound.
Experimental Protocols
The validation of this compound's selectivity for 5-LOX over COX involves distinct in vitro enzyme inhibition assays. The general methodologies for these key experiments are outlined below.
5-Lipoxygenase (5-LOX) Inhibition Assay
A common method to determine 5-LOX inhibitory activity is through a human whole blood assay.
Objective: To measure the inhibitory effect of a compound on the production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway.
Protocol Outline:
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period at 37°C.
-
Stimulation: The 5-LOX pathway is activated by adding a calcium ionophore (e.g., A23187).
-
Termination and Extraction: The reaction is stopped, and plasma is separated by centrifugation. LTB4 is then extracted from the plasma.
-
Quantification: The concentration of LTB4 is determined using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
The selectivity of a compound is further established by evaluating its effect on COX-1 and COX-2 enzymes.
Objective: To measure the inhibitory effect of a compound on the production of prostaglandins, the products of the COX pathways.
Protocol Outline:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used. Alternatively, cell-based assays or whole blood assays can be employed.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time at 37°C and then terminated.
-
Quantification of Prostaglandins: The amount of a specific prostaglandin, typically prostaglandin E2 (PGE2), is quantified using methods like ELISA or LC-MS.
-
Data Analysis: Similar to the 5-LOX assay, the percentage of inhibition is calculated, and the IC50 value is determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.
References
- 1. ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Review of 5-Lipoxygenase Inhibitors for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of key 5-lipoxygenase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate tool for their studies.
The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, potent lipid mediators involved in inflammatory and allergic responses.[1] Inhibition of 5-LOX is a key therapeutic strategy for a range of inflammatory diseases, including asthma.[2][3] This guide provides a comparative overview of commonly used 5-LOX inhibitors in research, focusing on their performance, mechanisms of action, and the experimental protocols for their evaluation.
Performance and Mechanism of Action of 5-LOX Inhibitors
A variety of compounds have been identified as inhibitors of 5-LOX, each with distinct mechanisms of action and inhibitory potencies. The selection of an appropriate inhibitor is crucial for research and drug development and often depends on the specific experimental context, such as the need for cell permeability, selectivity over other lipoxygenases, and the desired mode of inhibition.
The inhibitors can be broadly categorized based on their mechanism of action:
-
Redox-active inhibitors: These compounds, such as Nordihydroguaiaretic acid (NDGA), interfere with the redox state of the non-heme iron atom in the active site of 5-LOX, which is essential for its catalytic activity.
-
Iron-chelating inhibitors: Zileuton, the only 5-LOX inhibitor approved for clinical use, functions by chelating the iron atom within the enzyme's active site.[2][3]
-
Allosteric inhibitors: Some natural products, like acetyl-keto-beta-boswellic acid (AKBA), have been shown to bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.
-
FLAP inhibitors: 5-Lipoxygenase-activating protein (FLAP) is a crucial partner protein that presents arachidonic acid to 5-LOX. Inhibitors that target FLAP, such as MK-886, prevent the formation of the active enzyme complex.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several commonly used 5-LOX inhibitors. It is important to note that these values can vary depending on the assay conditions, such as the use of a cell-free or cell-based system, the source of the enzyme, and the substrate concentration.
| Inhibitor | Type of Inhibition | Assay System | IC50 Value (µM) | Reference |
| Zileuton | Iron-chelating | Human Polymorphonuclear Leukocytes (PMNL) | 3.5 | [4] |
| Rat Basophilic Leukemia Cells | 0.5 | [5] | ||
| Dog Blood | 0.56 | [5] | ||
| Rat Blood | 2.3 | [5] | ||
| Human Blood | 2.6 | [5] | ||
| Nordihydroguaiaretic Acid (NDGA) | Redox-active | Cell-free (5-LOX) | 0.2 | [6] |
| Microglial Cells | 8 | [7] | ||
| Inflamed Colonic Resection Tissue | 0.8 | [8] | ||
| BWA4C | Acetohydroxamic acid | Inflamed Colonic Resection Tissue | 0.03 | [8] |
| Caffeic Acid | Selective, Non-competitive | Cell-free (5-lipoxygenase) | 3.7 | [9] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-LOX and AA release inhibitor | Cell-free (5-LOX) | 0.13 | [4][10] |
Signaling Pathway and Experimental Workflow
To visualize the role of 5-LOX and the points of intervention for its inhibitors, a diagram of the 5-lipoxygenase signaling pathway is presented below. This pathway illustrates the conversion of arachidonic acid into pro-inflammatory leukotrienes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 4. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. labmix24.com [labmix24.com]
- 7. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid is a selective inhibitor for leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeic Acid Phenethyl Ester and Its Amide Analogue Are Potent Inhibitors of Leukotriene Biosynthesis in Human Polymorphonuclear Leukocytes | PLOS One [journals.plos.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Atreleuton and Montelukast
A guide for researchers and drug development professionals on the distinct anti-inflammatory properties of the 5-lipoxygenase inhibitor, Atreleuton, and the cysteinyl leukotriene receptor antagonist, Montelukast.
This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and Montelukast, two key modulators of the leukotriene pathway. By examining their distinct mechanisms of action, supported by experimental data, this document aims to inform researchers, scientists, and drug development professionals in their assessment of these therapeutic agents.
Introduction: Targeting the Leukotriene Pathway
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in initiating and sustaining inflammatory responses. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), leading to the production of various pro-inflammatory molecules, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). These mediators are implicated in a range of inflammatory diseases, most notably asthma and allergic rhinitis.
This compound and Montelukast represent two distinct therapeutic strategies to mitigate the inflammatory effects of leukotrienes. This compound, a 5-LO inhibitor, acts upstream by preventing the synthesis of all leukotrienes. In contrast, Montelukast, a selective CysLT1 receptor antagonist, acts downstream by blocking the action of cysteinyl leukotrienes at their target receptor. This fundamental difference in their mechanism of action results in distinct pharmacological profiles and anti-inflammatory effects.
Mechanism of Action
This compound: Inhibition of Leukotriene Synthesis
This compound is a selective and reversible inhibitor of the 5-lipoxygenase enzyme.[1] By blocking 5-LO, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. This leads to a broad suppression of both LTB4 and the CysLTs, thereby inhibiting a wide array of inflammatory processes, including neutrophil and eosinophil chemotaxis, and increased vascular permeability.
Montelukast: Selective Receptor Blockade
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor.[2][3] It competitively blocks the binding of LTD4, the most potent of the CysLTs, to the CysLT1 receptor on target cells such as airway smooth muscle cells and eosinophils.[3][4] This blockade specifically prevents CysLT-mediated effects, including bronchoconstriction, mucus secretion, and eosinophil recruitment, without affecting the synthesis or actions of LTB4.[2][3]
Quantitative Comparison of Anti-Inflammatory Effects
Direct head-to-head comparative studies of this compound and Montelukast are limited. However, by examining data from separate clinical and preclinical studies, a comparative assessment of their anti-inflammatory potency can be made. A clinical trial comparing Zileuton, another 5-LO inhibitor, with Montelukast in chronic persistent asthma provides valuable insights into the relative efficacy of these two classes of drugs.
Table 1: Inhibition of Leukotriene Activity
| Compound | Parameter | Value | Species/System | Reference |
| This compound | LTB4 Inhibition | ~80% inhibition at 100 mg/day | Human (in vivo) | [2] |
| Urinary LTE4 Reduction | Significant reduction at 25, 50, and 100 mg/day | Human (in vivo) | [2] | |
| Montelukast | Ki for CysLT1 Receptor | 0.18 - 4 nM | Guinea Pig & Human (in vitro) | [5] |
Table 2: Effects on Inflammatory Cells
| Compound | Effect | Model/System | Key Findings | Reference |
| This compound | - | Data not available in searched literature | - | |
| Montelukast | Eosinophil Migration | Human peripheral blood eosinophils | Decreased eosinophil migration promoted by 5-oxo-ETE. | [3] |
| Eosinophil Count | Asthmatic children | Reduced peripheral blood eosinophil count. | [6] | |
| Eosinophil Infiltration | Mouse model of allergic rhinitis | Decreased eosinophil numbers in nasal mucosa. | [7] |
Table 3: Clinical Efficacy in Asthma (Zileuton vs. Montelukast)
| Parameter | Zileuton ER (2400 mg/day) | Montelukast (10 mg/day) | P-value | Reference |
| PEFR Improvement (L/min) | 64.8 ± 52.8 | 40.6 ± 47.5 | < 0.001 | [8] |
| PEFR Improvement (%) | 27.0% | 18.4% | 0.006 | [8] |
| Reduction in Symptom Score | -5.0 ± 2.1 | -4.2 ± 2.3 | < 0.05 | [8] |
PEFR: Peak Expiratory Flow Rate. Data from a 12-week, randomized, multicentric clinical trial in patients with chronic persistent asthma.
Experimental Protocols
5-Lipoxygenase Inhibition Assay (Representative Protocol)
This protocol describes a method to assess the inhibitory activity of compounds like this compound on the 5-LO enzyme.
Methodology:
-
Enzyme Preparation: A source of 5-LOX enzyme (e.g., recombinant human 5-LOX or cell lysates) is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of a solvent or by altering the pH.
-
Product Quantification: The amount of leukotriene produced (e.g., LTB4) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
CysLT1 Receptor Binding Assay (Representative Protocol)
This protocol outlines a method to determine the binding affinity of compounds like Montelukast to the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the CysLT1 receptor are prepared from a suitable source (e.g., cultured cells or tissue homogenates).
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the CysLT1 receptor (e.g., [3H]LTD4) in the presence of varying concentrations of Montelukast or a vehicle control.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of Montelukast is then calculated from the IC50 value (the concentration of Montelukast that inhibits 50% of the specific binding of the radioligand).
Eosinophil Migration Assay (Boyden Chamber)
This assay is used to assess the effect of compounds on the migration of eosinophils towards a chemoattractant.
Methodology:
-
Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant Placement: A chemoattractant (e.g., 5-oxo-ETE) is placed in the lower chamber.
-
Cell Seeding: Purified eosinophils, pre-treated with Montelukast or a vehicle control, are seeded into the upper chamber.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Quantification: After the incubation period, the number of eosinophils that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.
Discussion
The available data suggest that both this compound and Montelukast are effective anti-inflammatory agents that operate through distinct mechanisms within the leukotriene pathway.
This compound's broad inhibition of all leukotrienes by targeting the 5-LO enzyme suggests its potential utility in inflammatory conditions where both LTB4 and CysLTs play a significant role. The dose-dependent inhibition of LTB4 and reduction in urinary LTE4 in clinical trials underscores its potent in vivo activity.[2]
Montelukast , with its high affinity and selectivity for the CysLT1 receptor, provides a targeted approach to block the effects of cysteinyl leukotrienes.[5] This is particularly relevant in diseases like asthma, where CysLTs are major contributors to bronchoconstriction and airway inflammation.[3][9] Preclinical and clinical studies have demonstrated its ability to reduce eosinophil migration and counts, key features of allergic inflammation.[3][6][7]
The comparative clinical trial data between Zileuton (a 5-LO inhibitor similar to this compound) and Montelukast in asthma patients suggests that upstream inhibition of the leukotriene pathway may offer greater efficacy in improving lung function and reducing symptoms.[8] This could be attributed to the additional blockade of LTB4-mediated effects by 5-LO inhibitors.
Conclusion
This compound and Montelukast are both valuable tools for modulating leukotriene-mediated inflammation. The choice between a 5-lipoxygenase inhibitor and a cysteinyl leukotriene receptor antagonist will depend on the specific inflammatory condition and the relative contributions of LTB4 and CysLTs to the disease pathophysiology. This compound's broader mechanism of action may be advantageous in complex inflammatory diseases, while Montelukast's targeted approach is well-established for CysLT-driven conditions like asthma. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of anti-inflammatory agents in various disease settings.
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Fundamental studies on the measurement of urinary leukotriene E4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene E4, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. Exhaled nitric oxide measurements: clinical application and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
A Comparative Guide to Atreleuton and MK-886: Targeting Leukotriene Synthesis at Different Nodal Points
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atreleuton and MK-886, two pivotal inhibitors of the leukotriene synthesis pathway. While both compounds effectively block the production of these pro-inflammatory lipid mediators, their distinct mechanisms of action offer different therapeutic and research avenues. This document outlines their differential effects, supported by available experimental data, detailed methodologies, and visual representations of their roles in cellular signaling.
Introduction to Leukotriene Synthesis Inhibition
Leukotrienes are potent signaling molecules involved in a myriad of inflammatory and allergic diseases.[1] Their synthesis is initiated from arachidonic acid by the enzyme 5-lipoxygenase (5-LO).[1] The 5-LO pathway presents multiple targets for therapeutic intervention. This guide focuses on two key inhibitors: this compound, a direct inhibitor of 5-lipoxygenase, and MK-886, an inhibitor of the 5-lipoxygenase-activating protein (FLAP), a crucial accessory protein for 5-LO activity.[2][3] Understanding the nuances of their inhibitory actions is critical for the rational design of novel anti-inflammatory therapies.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and MK-886 lies in their molecular targets within the leukotriene synthesis cascade.
This compound (ABT-761) is a selective and reversible inhibitor that directly targets the 5-lipoxygenase enzyme.[2] By binding to 5-LO, this compound prevents the conversion of arachidonic acid into leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes.
MK-886 , in contrast, does not directly interact with the 5-lipoxygenase enzyme in cell-free systems.[3] Instead, it binds with high affinity to the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein.[4][5] FLAP is essential for the translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for the enzyme's activation and its access to arachidonic acid.[3] By inhibiting FLAP, MK-886 effectively prevents the activation of 5-LO, thereby halting leukotriene biosynthesis.[3]
Signaling Pathway Intervention
The following diagram illustrates the leukotriene synthesis pathway and the distinct points of inhibition for this compound and MK-886.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound and MK-886 under identical experimental conditions are limited in the public domain. The following tables summarize available data from different sources, highlighting the challenge of a direct comparison due to variations in experimental setups.
Table 1: this compound (VIA-2291) Inhibition of Leukotriene Synthesis (Clinical Data)
| Leukotriene | System | Stimulus | This compound Dose | % Inhibition | Reference |
| LTB4 | Human Whole Blood | Calcium Ionophore A23187 | 100 mg daily | ~80% | [6] |
| LTE4 | Human Urine | - | 25, 50, 100 mg daily | Significant reduction | [6] |
Table 2: MK-886 Inhibition of Leukotriene Synthesis
| Parameter | System | IC50 | Reference |
| FLAP Binding | - | 30 nM | - |
| Leukotriene Biosynthesis | Intact Human Leukocytes | 3 nM | - |
| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM | - |
| COX-1 Activity | Isolated Enzyme | 8 µM | [7] |
| COX-2 Activity | Isolated Enzyme | 58 µM | [7] |
Note: The IC50 values for MK-886 are collated from various sources and may not be directly comparable due to differing experimental conditions.
Differential Effects Beyond Leukotriene Synthesis
Recent studies have suggested that the differential targeting of 5-LO and FLAP may have broader implications for lipid mediator synthesis.
-
Specialized Pro-resolving Mediators (SPMs): Some research indicates that FLAP antagonists might have a differential impact on the biosynthesis of pro-inflammatory leukotrienes versus specialized pro-resolving mediators (SPMs), which are also derived from polyunsaturated fatty acids and are crucial for the resolution of inflammation. One study showed that while FLAP antagonists suppressed leukotriene formation, they did not inhibit, and in some cases even enhanced, the formation of the SPM resolvin D5.[6] In contrast, the 5-LO inhibitor zileuton (structurally related to this compound) decreased resolvin D5 levels.[6]
-
Off-Target Effects: MK-886 has been shown to inhibit cyclooxygenase-1 (COX-1) at micromolar concentrations, an effect not typically associated with direct 5-LO inhibitors.[7] This could contribute to a broader anti-inflammatory profile but also suggests potential for different side-effect profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are representative protocols for key experiments.
Human Whole Blood Leukotriene B4 Synthesis Assay
This assay is suitable for evaluating the efficacy of inhibitors in a physiologically relevant matrix.
Objective: To measure the inhibition of calcium ionophore-stimulated LTB4 production in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Calcium Ionophore A23187 (e.g., from Sigma-Aldrich).
-
This compound, MK-886, or other test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Methanol for protein precipitation.
-
Internal standard (e.g., PGB2).
-
Solid-phase extraction (SPE) columns (e.g., C18).
-
Enzyme immunoassay (EIA) kit for LTB4 (e.g., from Cayman Chemical or Enzo Life Sciences) or LC-MS/MS system for quantification.
Procedure:
-
Pre-warm heparinized whole blood to 37°C.
-
Pre-incubate 1 mL aliquots of blood with various concentrations of the test inhibitor (or vehicle control) for 15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 10-50 µM.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
Stop the reaction by placing the tubes on ice and adding 2 volumes of ice-cold methanol containing an internal standard.
-
Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant and dilute with water to reduce the methanol concentration to <15%.
-
Purify and concentrate the leukotrienes using SPE columns according to the manufacturer's instructions.
-
Elute the samples, evaporate to dryness under nitrogen, and reconstitute in EIA buffer or mobile phase for LC-MS/MS analysis.
-
Quantify LTB4 levels using a standard curve.
-
Calculate the percentage inhibition for each inhibitor concentration and determine the IC50 value.
5-Lipoxygenase (5-LO) Cellular Activity Assay
This assay measures the direct inhibitory effect of compounds on 5-LO in a cellular context.
Objective: To determine the potency of inhibitors against 5-LO in isolated human neutrophils.
Materials:
-
Human peripheral blood.
-
Dextran T-500 for erythrocyte sedimentation.
-
Ficoll-Paque for mononuclear cell separation.
-
Hanks' Balanced Salt Solution (HBSS).
-
Calcium Ionophore A23187.
-
Test compounds (this compound, MK-886).
-
Arachidonic acid.
-
Methanol.
-
Internal standard.
-
LC-MS/MS system for analysis of 5-LO products (LTB4, 5-HETE).
Procedure:
-
Isolate human neutrophils from peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells.
-
Resuspend the purified neutrophils in HBSS with calcium.
-
Pre-incubate the neutrophil suspension with test compounds or vehicle for 10-15 minutes at 37°C.
-
Add arachidonic acid (e.g., 20 µM final concentration) and Calcium Ionophore A23187 (e.g., 2.5 µM final concentration) to initiate the reaction.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol with an internal standard.
-
Process the samples for LC-MS/MS analysis as described in the previous protocol.
-
Quantify the production of LTB4 and 5-HETE.
-
Calculate IC50 values for the inhibition of each product.
Conclusion
This compound and MK-886 represent two distinct and valuable strategies for the inhibition of the leukotriene synthesis pathway. This compound offers a direct and selective inhibition of the 5-lipoxygenase enzyme, while MK-886 acts on the upstream activation step by targeting FLAP. The choice between these inhibitors for research or therapeutic development will depend on the specific application and the desired pharmacological profile. The potential for differential effects on the broader lipid mediator network, including SPMs, highlights the need for further comparative studies to fully elucidate their respective therapeutic potentials and risks. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other novel inhibitors of leukotriene synthesis.
References
- 1. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 7. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Atreleuton for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Atreleuton, a selective 5-lipoxygenase inhibitor used in research. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. The following table summarizes key quantitative and qualitative safety data.
| Property | Value | Reference |
| CAS Number | 154355-76-7 | [1][2] |
| Molecular Formula | C₁₆H₁₅FN₂O₂S | [2][3] |
| Molecular Weight | 318.37 g/mol | [3] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process to ensure safety and compliance with regulations. The guiding principle is to manage it as a chemical waste and prevent its release into the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Segregation of Waste:
-
Solid Waste: Collect any solid this compound, such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
4. Waste Manifest and Documentation:
-
Maintain a detailed log of the waste being added to the container, including the quantity and date. This is crucial for regulatory compliance and for the final disposal facility.
5. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by a licensed chemical waste disposal service.
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste management contractor. Never dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Atreleuton
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Atreleuton. It outlines mandatory personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
This compound Safety Profile: Quantitative Data Summary
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following table summarizes key safety information derived from available Safety Data Sheets (SDS). Adherence to these guidelines is critical to mitigate potential risks.
| Parameter | Value/Recommendation | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Cayman Chemical SDS[1] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[2] |
| GHS Signal Word | Warning | Sigma-Aldrich[2] |
| Hazard Statements | H302: Harmful if swallowed | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Essential Personal Protective Equipment (PPE) for Handling this compound
Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.
Standard Laboratory Attire:
-
Lab Coat: A clean, long-sleeved lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for this compound Handling:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Gloves: Chemical-resistant gloves are required. Given that this compound is a hazardous drug, double gloving with nitrile gloves is highly recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Respiratory Protection: While the Safety Data Sheet indicates that breathing equipment is not required for normal handling, a risk assessment should be performed for procedures that may generate dust or aerosols.[3] In such cases, a NIOSH-approved respirator may be necessary.
Standard Operating Procedures for Handling this compound
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.
Preparation and Weighing:
-
All manipulations of solid this compound, including weighing and preparation of stock solutions, must be conducted in a designated area within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to reduce cross-contamination and cleaning requirements.
-
Before starting work, ensure that a properly stocked chemical spill kit is readily accessible.
Solution Preparation and Use:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
When not in use, keep all containers tightly sealed.
Spill Management:
-
In the event of a small spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
-
For large spills, evacuate the area and contact the designated emergency response team.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items, including gloves, weigh paper, and pipette tips, that have been in contact with this compound must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be managed in accordance with federal, state, and local regulations for hazardous waste.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
